molecular formula C6H6F2N2O2 B1425819 2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid CAS No. 1489145-82-5

2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1425819
CAS No.: 1489145-82-5
M. Wt: 176.12 g/mol
InChI Key: JPQWBOAZSRCZGT-UHFFFAOYSA-N
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Description

2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid (CAS 1489145-82-5) is a high-value pyrazole derivative of significant interest in chemical synthesis and life sciences research . This compound serves as a critical synthetic intermediate, particularly noted for its role as a key building block in the development of novel succinate dehydrogenase inhibitor (SDHI) fungicides . Its incorporation into more complex molecules confers potent activity against a range of phytopathogenic fungi, supporting advancements in agricultural chemistry and crop protection strategies . In medicinal chemistry, the pyrazole-acetic acid scaffold is recognized for its versatile bioactivity. Research indicates that this structural motif and its derivatives exhibit promising antimicrobial properties, including activity against strains such as E. coli and S. aureus , and are investigated for their anti-inflammatory and anticancer potential . The presence of the difluoromethyl group is a key structural feature that enhances the molecule's electronic properties, metabolic stability, and ability to interact with biological targets, making it a privileged structure in drug discovery . This product is supplied with a guaranteed purity of ≥98% . It is offered for research and further manufacturing applications only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers are advised to consult the Safety Data Sheet (SDS) prior to use and to handle the material appropriately in a controlled laboratory environment.

Properties

IUPAC Name

2-[3-(difluoromethyl)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O2/c7-6(8)4-1-2-10(9-4)3-5(11)12/h1-2,6H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQWBOAZSRCZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1489145-82-5
Record name 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Difluoromethyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and agrochemical design. Among these, the difluoromethyl (CHF₂) group holds a unique position. It acts as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability, cell permeability, and binding affinity. When appended to a pyrazole scaffold—a privileged heterocyclic motif known for its diverse biological activities—the resulting difluoromethyl pyrazole derivatives represent a promising class of molecules for drug discovery and development.[1][2][3]

This guide provides a comprehensive overview of the core synthetic strategies for accessing these valuable compounds, focusing on the underlying chemical principles and offering practical, field-proven insights for their preparation.

Core Synthetic Strategies: A Dichotomy of Approach

The synthesis of difluoromethyl pyrazoles can be broadly categorized into two primary strategies:

  • Construction of the Pyrazole Ring using Difluoromethylated Building Blocks: This "convergent" approach involves the synthesis of precursors already containing the CHF₂ moiety, which are then used to construct the pyrazole ring.

  • Direct Difluoromethylation of a Pre-formed Pyrazole Core: This "late-stage" functionalization approach introduces the CHF₂ group onto an existing pyrazole scaffold.

The choice between these strategies is often dictated by the desired substitution pattern, the availability of starting materials, and scalability considerations.

Strategy 1: Pyrazole Ring Construction from Difluoromethylated Precursors

This strategy offers excellent control over regioselectivity, as the position of the difluoromethyl group is pre-determined by the structure of the starting materials.

The [3+2] Cycloaddition Approach: Utilizing Difluoroacetohydrazonoyl Bromides

A powerful and modern method for constructing difluoromethyl pyrazoles involves the [3+2] cycloaddition of difluoroacetohydrazonoyl bromides with various alkynes.[4] This approach provides a modular and efficient route to a wide range of highly substituted pyrazoles.

The key to this methodology is the initial synthesis of the difluoroacetohydrazonoyl bromide building block. These novel reagents are then reacted with electron-deficient alkynes, such as ynones, alkynoates, and ynamides, to yield the corresponding 3-difluoromethyl-pyrazoles with high regioselectivity and in good to excellent yields.[4]

Logical Workflow for [3+2] Cycloaddition

start Starting Materials: - Hydrazine Derivative - Difluoroacetic Acid Derivative hydrazonoyl_bromide Synthesis of Difluoroacetohydrazonoyl Bromide start->hydrazonoyl_bromide Halogenation cycloaddition [3+2] Cycloaddition Reaction hydrazonoyl_bromide->cycloaddition Reagent alkyne Alkyne Substrate (Ynone, Alkynoate, Ynamide) alkyne->cycloaddition Substrate pyrazole Target 3-Difluoromethyl Pyrazole Derivative cycloaddition->pyrazole Regioselective Ring Formation dicarbonyl Difluoromethylated 1,3-Dicarbonyl Compound condensation Cyclocondensation dicarbonyl->condensation hydrazine Hydrazine Derivative (R-NHNH₂) hydrazine->condensation isomers Regioisomeric Pyrazole Mixture (Potential Outcome) condensation->isomers If unsymmetrical pyrazole Target C-Difluoromethyl Pyrazole Derivative condensation->pyrazole Dehydration & Ring Closure

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Heterocyclic Compounds

In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, pyrazole derivatives are of significant interest due to their diverse biological activities.[1] The compound 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid (CAS 1489145-82-5) represents a key exemplar of this class, integrating a difluoromethyl-substituted pyrazole core with an acetic acid moiety.[2] The precise and robust analytical characterization of such molecules is paramount, not only for unequivocal identification and purity assessment but also for metabolism, pharmacokinetic, and safety studies.

This in-depth technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid. We will delve into the rationale behind methodological choices, from sample preparation and chromatographic separation to the intricacies of mass spectrometric detection and fragmentation analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to approach the analytical challenges presented by novel, polar heterocyclic compounds.

Molecular and Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C6H6F2N2O2[2]
Molar Mass 176.12 g/mol [2]
Monoisotopic Mass 176.04005 DaCalculated
Nature Acidic, PolarInferred from structure

The presence of the carboxylic acid group imparts significant polarity, which will heavily influence the choice of chromatographic method. The difluoromethyl group and the pyrazole ring introduce specific sites for potential fragmentation in the mass spectrometer.

Experimental Design: A Self-Validating Workflow

The following experimental protocol is designed to be a self-validating system, ensuring robustness and reproducibility. The choice of a high-resolution mass spectrometer, specifically a Quadrupole Time-of-Flight (Q-TOF) instrument, is deliberate. It provides both the sensitivity of a quadrupole and the high mass accuracy of a time-of-flight analyzer, which is essential for confident formula determination of fragment ions.[3][4][5]

Experimental Workflow Diagram

Caption: A comprehensive workflow for the LC-MS analysis of 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid.

Step-by-Step Experimental Protocol

1. Sample Preparation:

  • Objective: To prepare a clean, accurate concentration of the analyte in a solvent compatible with the LC-MS system.

  • Protocol:

    • Prepare a stock solution of 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid at 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and deionized water.

    • From the stock solution, perform serial dilutions to create working standards at concentrations appropriate for the instrument's sensitivity (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

    • The final diluent should match the initial mobile phase conditions to ensure good peak shape.

2. Liquid Chromatography (LC):

  • Rationale: Due to the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended separation technique.[6][7] HILIC provides better retention for polar compounds that are not well-retained on traditional reversed-phase (e.g., C18) columns.[6][7]

  • Instrumentation and Conditions:

    • Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 95% B to 50% B over 5 minutes, hold at 50% B for 1 minute, return to 95% B and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

3. Mass Spectrometry (MS):

  • Rationale: Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like carboxylic acids, as it is a soft ionization method that typically produces intact molecular ions.[8][9] Analysis will be performed in both positive and negative ion modes to capture the most comprehensive data. A Q-TOF instrument will be used for high-resolution and accurate mass measurements.[5]

  • Instrumentation and Conditions:

    • Instrument: Agilent 6545 Q-TOF LC/MS or similar

    • Ionization Mode: ESI (Positive and Negative)

    • Gas Temperature: 325 °C

    • Gas Flow: 8 L/min

    • Nebulizer: 35 psig

    • Sheath Gas Temperature: 350 °C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

    • Nozzle Voltage: 500 V

    • Fragmentor: 175 V

    • Mass Range: m/z 50-500

    • Acquisition Rate: 2 spectra/s

    • MS/MS Analysis: For fragmentation studies, the precursor ion of interest will be isolated in the quadrupole and subjected to Collision-Induced Dissociation (CID) with nitrogen gas. Collision energies will be ramped (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum.

Predicted Mass Spectra and Fragmentation Analysis

While no public experimental spectra for this specific compound are available, we can predict the expected ions and their fragmentation pathways based on fundamental principles of mass spectrometry and data from analogous structures.

Expected High-Resolution Mass Data
IonIonization ModePredicted m/z
[M+H]+ Positive177.0478
[M-H]- Negative175.0323
[M+Na]+ Positive199.0297
Negative Ion Mode ESI-MS/MS

Negative ion mode is often highly informative for carboxylic acids, as deprotonation at the acidic proton is highly favorable.

  • Precursor Ion: The deprotonated molecule, [M-H]-, at m/z 175.0323.

  • Primary Fragmentation: The most common fragmentation pathway for deprotonated carboxylic acids is the loss of carbon dioxide (CO2, 44.00 Da).[10]

    • [M-H-CO2]- : This would result in a fragment ion at m/z 131.0335. This is often the base peak in the MS/MS spectrum of a carboxylic acid.

Positive Ion Mode ESI-MS/MS

In positive ion mode, the molecule will likely be protonated. The protonation site could be one of the nitrogen atoms on the pyrazole ring or the carbonyl oxygen.

  • Precursor Ion: The protonated molecule, [M+H]+, at m/z 177.0478.

  • Predicted Fragmentation Pathways:

    • Loss of Water: A common fragmentation for protonated carboxylic acids is the loss of a neutral water molecule (H2O, 18.01 Da), resulting in an acylium ion.

      • [M+H-H2O]+ : This would produce a fragment at m/z 159.0372.

    • Loss of the Carboxymethyl Group: Cleavage of the N-CH2 bond can lead to the loss of the entire acetic acid moiety.

      • [M+H - C2H2O2]+ : This would result in a protonated 3-(difluoromethyl)-1H-pyrazole fragment at m/z 119.0360.

    • Decarboxylation: Similar to negative mode, loss of CO2 can occur, though it is often less favorable in positive mode for simple carboxylic acids.

      • [M+H-CO2]+ : This would lead to a fragment at m/z 133.0584.

Predicted Fragmentation Pathway Diagram (Positive Ion Mode)

G parent [M+H]+ m/z 177.0478 frag1 [M+H-H2O]+ m/z 159.0372 parent->frag1 - H2O frag2 [3-(difluoromethyl)-1H-pyrazole + H]+ m/z 119.0360 parent->frag2 - C2H2O2 frag3 [M+H-CO2]+ m/z 133.0584 parent->frag3 - CO2

Caption: Predicted major fragmentation pathways for protonated 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid.

Data Validation and Trustworthiness

To ensure the trustworthiness of the analytical results, the following self-validating checks must be implemented:

  • Mass Accuracy: The measured mass of the precursor and fragment ions should be within 5 ppm of the calculated theoretical mass. This is a key advantage of using a high-resolution mass spectrometer.

  • Isotopic Pattern Matching: While not prominent for this molecule's elemental composition, any chlorine or bromine-containing analogues would require matching of the observed isotopic pattern to the theoretical pattern.

  • Reproducibility: Replicate injections of the same standard should yield consistent retention times (within ±0.1 minutes) and relative ion intensities (within 15% RSD).

  • Linearity: A calibration curve should be constructed from the working standards, and the response for the analyte should be linear over the desired concentration range (R² > 0.99).

Conclusion

The mass spectrometric analysis of 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid is readily achievable with a well-designed LC-MS method. The use of HILIC for chromatographic separation coupled with high-resolution Q-TOF mass spectrometry provides a robust platform for its identification and quantification. By understanding the predicted fragmentation pathways in both positive and negative ion modes, researchers can confidently identify this molecule and its potential metabolites or degradants in complex matrices. The principles and protocols outlined in this guide serve as a comprehensive starting point for the analysis of this and other similar polar heterocyclic compounds, underscoring the central role of mass spectrometry in modern pharmaceutical development.

References

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Cabral, E. C., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 401-425. [Link]

  • Gika, H. G., et al. (2014). LC-MS metabolomics of polar compounds. Journal of Chromatography B, 966, 1-13. [Link]

  • Chernushevich, I. V., et al. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of Mass Spectrometry, 36(8), 849-865. [Link]

  • El-Faham, A., et al. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 26(16), 4998. [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters. [Link]

  • ChemBK. (n.d.). (3-Difluoromethyl-pyrazol-1-yl)-acetic acid. ChemBK. [Link]

  • ResearchGate. (2001). (PDF) An Introduction to quadrupole-time-of-flight mass spectrometry. ResearchGate. [Link]

  • Wang, H. Y., et al. (2013). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. Journal of The American Society for Mass Spectrometry, 24(12), 1919-1927. [Link]

  • Wikipedia. (n.d.). Time-of-flight mass spectrometry. Wikipedia. [Link]

  • Harrison, A. G. (2009). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry, 87(5), 654-663. [Link]

  • Drug Discovery and Development. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery and Development. [Link]

  • Fused-Core.com. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. fused-core.com. [Link]

  • Persee General. (2023). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. Persee General. [Link]

  • PubChem. (n.d.). 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid. PubChem. [Link]

  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]

Sources

The Pyrazole Scaffold: A Privileged Motif for Diverse Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic systems and its capacity for hydrogen bonding, have rendered it a "privileged scaffold" in drug discovery.[1] This guide provides a comprehensive technical overview of the key therapeutic targets modulated by pyrazole-containing compounds. We will delve into the mechanistic rationale behind their activity, explore exemplary approved drugs and clinical candidates, and provide field-proven insights into the experimental validation of these interactions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel pyrazole-based therapeutics.

Introduction: The Versatility of the Pyrazole Core

The pyrazole ring is a remarkably versatile building block in the design of bioactive molecules.[1][2] Its incorporation into a drug candidate can significantly enhance pharmacological and pharmacokinetic properties.[1] Pyrazole derivatives have demonstrated a broad spectrum of biological activities, leading to their development as anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer agents.[3][4] Over the past few decades, a significant number of pyrazole-containing drugs have received FDA approval, treating a wide array of clinical conditions from cancer and inflammatory diseases to viral infections and cardiovascular disorders.[1][2]

The strategic utility of the pyrazole moiety stems from several key features:

  • Bioisosterism: Pyrazole can serve as a bioisostere for arenes like benzene and other heterocyclic rings.[1] This substitution can lead to improved potency and physicochemical properties, such as enhanced water solubility and reduced lipophilicity, which are crucial for drug development.[1]

  • Hydrogen Bonding Capabilities: The pyrazole ring possesses both hydrogen bond donor and acceptor properties, enabling it to form crucial interactions with biological targets.[1]

  • Structural Rigidity and Substituent Vectoring: The planar and rigid nature of the pyrazole ring provides a stable scaffold for the precise spatial orientation of various substituents, allowing for the fine-tuning of target binding and selectivity.

This guide will systematically explore the major classes of therapeutic targets that have been successfully modulated by pyrazole compounds, providing a deep dive into their mechanisms of action and the structure-activity relationships that govern their efficacy.

Targeting Protein Kinases: A Dominant Arena for Pyrazole Inhibitors

Protein kinases represent one of the most significant and extensively explored target families for pyrazole-based inhibitors, particularly in the realm of oncology.[5][6] The pyrazole scaffold is a key structural feature in numerous approved kinase inhibitors.[2]

Mechanism of Action: ATP-Competitive Inhibition

The majority of pyrazole-based kinase inhibitors function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the kinase, forming specific interactions with key amino acid residues that prevent the binding of ATP and subsequent phosphorylation of substrate proteins. The pyrazole core often serves as a central scaffold from which various side chains emanate to occupy different sub-pockets within the ATP-binding site, thereby conferring potency and selectivity.

Key Kinase Targets and Exemplary Drugs

The following table summarizes some of the key kinase targets for pyrazole compounds, along with examples of approved drugs:

Kinase Target FamilySpecific Kinase(s)Approved Pyrazole-Based DrugTherapeutic Area
Tyrosine Kinases ALK, ROS1Crizotinib[3]Non-Small Cell Lung Cancer
RETPralsetinib[2]Non-Small Cell Lung Cancer, Thyroid Cancer
Bruton's Tyrosine Kinase (BTK)Ibrutinib, Zanubrutinib[2]B-cell Malignancies
BCR-ABL1Asciminib[2]Chronic Myelogenous Leukemia
FGF ReceptorErdafitinib[2]Bladder Cancer
KIT, PDGF Receptor-αAvapritinib[2]Systemic Mastocytosis
Janus Kinases (JAKs) JAK familyRuxolitinib, Baricitinib[2]Myelofibrosis, Rheumatoid Arthritis, Alopecia
Phosphoinositide 3-Kinases (PI3Ks) PI3K-δ, CK1-εUmbralisib[2]Marginal Zone Lymphoma, Follicular Lymphoma
Rho-associated Coiled-coil containing Protein Kinase (ROCK) ROCK2Belumosudil[2]Chronic Graft-versus-Host Disease
RAF Kinases BRAFEncorafenib[2]Melanoma
Signaling Pathway Visualization: The ALK/ROS1 Inhibition by Crizotinib

Crizotinib is a potent inhibitor of both Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases, which are key drivers in certain types of non-small cell lung cancer.[3] The following diagram illustrates the simplified signaling pathway and the point of intervention by crizotinib.

ALK_ROS1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK ALK / ROS1 Receptor Tyrosine Kinase Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Phosphorylation Crizotinib Crizotinib Crizotinib->RTK Inhibition ATP ATP ATP->RTK Gene_Expression Gene Expression (Proliferation, Survival) Downstream->Gene_Expression

Caption: Crizotinib inhibits ALK/ROS1 autophosphorylation, blocking downstream signaling pathways.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a common method for determining the inhibitory activity of a pyrazole compound against a specific kinase.

Objective: To determine the IC50 value of a test pyrazole compound against a target kinase.

Materials:

  • Target kinase (e.g., recombinant human ALK)

  • Europium-labeled anti-tag antibody (e.g., Eu-anti-GST)

  • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

  • Test pyrazole compound serially diluted in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate

  • Fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare a solution of the target kinase and the Eu-anti-tag antibody in assay buffer.

  • Prepare a solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.

  • In a 384-well plate, add 2 µL of the serially diluted test pyrazole compound or DMSO (for control wells).

  • Add 4 µL of the kinase/antibody solution to each well.

  • Add 4 µL of the tracer solution to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

  • Plot the TR-FRET ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality behind Experimental Choices:

  • TR-FRET: This technology provides a robust and sensitive method for measuring binding events in a homogeneous format, minimizing interference from compound autofluorescence.

  • Europium and Alexa Fluor™ 647: This donor-acceptor pair has a large Stokes shift and long-lived fluorescence from the europium donor, allowing for time-gated detection that reduces background noise.

  • ATP-Competitive Tracer: The use of a fluorescently labeled tracer that binds to the ATP pocket allows for a competitive binding assay format, which is ideal for screening ATP-competitive inhibitors like many pyrazole compounds.

Targeting G-Protein Coupled Receptors (GPCRs)

While kinases are a major focus, pyrazole derivatives have also been successfully developed to target GPCRs, a large family of transmembrane receptors involved in a vast array of physiological processes.

Mechanisms of Modulation: From Antagonism to Allosteric Modulation

Pyrazole-based ligands can interact with GPCRs in several ways:

  • Orthosteric Antagonism: The compound binds to the same site as the endogenous ligand (the orthosteric site) but does not activate the receptor, thereby blocking the effects of the natural agonist.

  • Allosteric Modulation: The compound binds to a topographically distinct site on the receptor (an allosteric site) and modulates the affinity and/or efficacy of the orthosteric ligand. This can be a desirable mechanism as it can offer greater selectivity and a more fine-tuned physiological response.

Key GPCR Targets and Exemplary Drugs
GPCR TargetPyrazole-Based DrugMechanism of ActionTherapeutic Area
Cannabinoid Receptor 1 (CB1) Rimonabant (withdrawn)[3]Selective Antagonist/Inverse AgonistObesity (formerly)
Calcitonin Gene-Related Peptide (CGRP) Receptor Zavegepant[2]AntagonistMigraine
Serotonin 5-HT3 Receptor Granisetron[2]Selective AntagonistChemotherapy-induced Nausea and Vomiting
Workflow Visualization: GPCR Target Validation and Compound Screening

The following diagram illustrates a typical workflow for identifying and validating pyrazole compounds that modulate a specific GPCR.

GPCR_Workflow Target_ID Target Identification (e.g., Genetic Association, Pathway Analysis) Assay_Dev Assay Development (e.g., Calcium Flux, cAMP Assay) Target_ID->Assay_Dev HTS High-Throughput Screening (Pyrazole Compound Library) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: A streamlined workflow for the discovery of pyrazole-based GPCR modulators.

Targeting Enzymes Beyond Kinases

The therapeutic reach of pyrazole compounds extends to a diverse array of enzymes beyond the kinase family.

Cyclooxygenases (COX): The Anti-inflammatory Mainstay

The inhibition of COX enzymes, which are involved in the synthesis of prostaglandins, is a well-established mechanism for anti-inflammatory drugs. Celecoxib, a selective COX-2 inhibitor, is a blockbuster drug that prominently features a pyrazole core.[1][3] Its selectivity for COX-2 over COX-1 is attributed to the specific interactions of its trifluoromethyl-substituted pyrazole ring with the larger active site of the COX-2 enzyme.

Other Notable Enzyme Targets
Enzyme TargetPyrazole-Based DrugMechanism of ActionTherapeutic Area
Phosphodiesterase-5 (PDE5) Sildenafil[2]Selective InhibitorErectile Dysfunction, Pulmonary Hypertension
Poly (ADP-ribose) Polymerase (PARP) Niraparib[1]PARP-1 and PARP-2 InhibitorOvarian Cancer, Fallopian Tube Cancer
Factor Xa Apixaban[2][3]Selective, Reversible InhibitorAnticoagulation
Dihydropteroate Synthase (DHPS) Sulfaphenazole[1]Competitive InhibitorAntibacterial
Plasma Kallikrein Berotralstat[2]Potent InhibitorHereditary Angioedema
Alcohol Dehydrogenase Fomepizole[2]InhibitorMethanol or Ethylene Glycol Poisoning

Targeting Nuclear Receptors: Modulating Gene Transcription

Pyrazole derivatives have also been designed to target nuclear receptors, which are ligand-activated transcription factors that regulate gene expression.

The Androgen Receptor in Prostate Cancer

Darolutamide is a nonsteroidal androgen receptor (AR) antagonist used in the treatment of prostate cancer.[1] Its structure, which incorporates two pyrazole rings, allows it to bind tightly to the AR, competitively inhibiting the binding of androgens.[1] This action suppresses AR nuclear translocation and AR-mediated transcription, ultimately leading to a reduction in prostate cancer cell proliferation.[1] The pyrazole moieties in darolutamide are crucial for its high-affinity binding to the AR, engaging in key π-π stacking and hydrogen bonding interactions within the receptor's ligand-binding pocket.[1]

Emerging and Other Therapeutic Targets

The exploration of pyrazole compounds continues to uncover novel therapeutic targets.

  • HIV-1 Capsid Protein: Lenacapavir is a first-in-class HIV-1 capsid inhibitor with a fused pyrazole moiety.[2] It disrupts the HIV-1 capsid, a protein shell essential for multiple stages of the viral lifecycle.

  • Ion Channels: Research has indicated that certain pyrazole analogs can modulate the activity of ion channels, such as acid-sensing ion channels (ASICs) and transient receptor potential (TRP) channels, suggesting their potential in treating pain and other neurological disorders.[7]

  • Antimicrobial and Antiviral Applications: Beyond targeting specific host or microbial enzymes, pyrazole derivatives are being investigated for their broad-spectrum antimicrobial and antiviral activities.[8][9][10]

Conclusion and Future Perspectives

The pyrazole scaffold has unequivocally demonstrated its value in the development of a diverse and impactful arsenal of therapeutic agents. Its ability to engage with a wide range of biological targets, from enzymes and GPCRs to nuclear receptors and viral proteins, underscores its privileged status in medicinal chemistry. The continued exploration of novel pyrazole derivatives, coupled with advancements in structural biology and computational drug design, will undoubtedly lead to the discovery of new medicines with improved efficacy, selectivity, and safety profiles. The versatility of the pyrazole core ensures that it will remain a central and highly sought-after motif in the quest for innovative therapies for the foreseeable future.

References

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  • (PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (2024-06-28). [Link]

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  • Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (2022-09-05). [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (Source: Not Available)
  • Allosteric modulation of G protein-coupled receptors: a pharmacological perspective - PubMed. (Source: Not Available)
  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04728A. (2024-09-02). [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (2023-02-10). [Link]

  • GPCRs in Intracellular Compartments: New Targets for Drug Discovery - MDPI. (Source: Not Available)
  • Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis - PubMed. (2012-03-15). [Link]

  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds - ResearchGate. (2011-10-06). [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal. (Source: Not Available)
  • 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase | Journal of Medicinal Chemistry - ACS Public
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025-03-04). [Link]

  • Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities - PubMed. (2016-02-26). [Link]

  • Full article: Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - Taylor & Francis Online. (Source: Not Available)
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Sources

A Technical Guide to the Antifungal Properties of Difluoromethyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, presents a critical and urgent need for novel therapeutic agents. Among the promising classes of heterocyclic compounds, pyrazole derivatives, particularly those functionalized with a difluoromethyl (-CHF₂) group, have emerged as a focal point of intensive research. The unique electronic properties conferred by the difluoromethyl moiety significantly enhance the biological activity and metabolic stability of these molecules. This guide provides a comprehensive technical overview of the antifungal properties of difluoromethyl pyrazoles, consolidating current knowledge on their chemical synthesis, mechanism of action, structure-activity relationships, and preclinical evaluation. Detailed experimental protocols and data interpretation frameworks are provided to empower researchers in this dynamic field.

Introduction: The Imperative for Novel Antifungal Agents

Fungal infections represent a significant and growing threat to global public health. Pathogenic fungi are responsible for a wide spectrum of diseases, ranging from superficial skin infections to life-threatening systemic mycoses, particularly in immunocompromised individuals. The clinical armamentarium for treating these infections is limited, and its efficacy is increasingly compromised by the emergence of drug-resistant strains.[1] Pyrazole-containing compounds have a long history in medicinal chemistry and agrochemicals, exhibiting a broad range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[2][3]

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in drug design to modulate physicochemical and biological properties. The difluoromethyl group, in particular, can act as a bioisostere for hydroxyl or thiol groups, potentially enhancing binding affinity to target enzymes and increasing metabolic stability. This has led to the exploration of difluoromethyl pyrazoles as a promising new frontier in the development of potent antifungal agents.

The Chemistry of Difluoromethyl Pyrazoles: Synthesis and Characterization

The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and related structures is a key focus in the development of this class of antifungals. A common synthetic route involves the reaction of a pyrazole carbonyl chloride intermediate with various amines.[4]

A representative synthetic scheme is outlined below:

  • Formation of the Pyrazole Core: The synthesis often begins with the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring.

  • Introduction of the Difluoromethyl Group: The difluoromethyl group is typically introduced at the C-3 position of the pyrazole ring.

  • Functionalization at C-4: The C-4 position is commonly functionalized with a carboxylic acid, which is then converted to a more reactive species like an acyl chloride.

  • Amide Coupling: The final step involves the coupling of the pyrazole-4-carbonyl chloride with a diverse range of primary or secondary amines to generate a library of amide derivatives.[4]

The structures of these synthesized compounds are rigorously confirmed using modern analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[5][6] Single-crystal X-ray diffraction can also be employed to unequivocally determine the three-dimensional structure of these molecules.[5][6]

Core Mechanism of Action: Targeting Fungal Respiration

A primary mechanism of action for many antifungal pyrazole carboxamides is the inhibition of succinate dehydrogenase (SDH) , also known as Complex II, in the mitochondrial electron transport chain.[6][7] SDH is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it an excellent target for antifungal agents. Inhibition of SDH disrupts cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.[2]

Molecular docking studies have provided valuable insights into the binding interactions between difluoromethyl pyrazole derivatives and the SDH enzyme.[6][7] These studies suggest that the pyrazole ring and the carboxamide linker are key functional groups responsible for the compound's activity.[5] The carbonyl oxygen of the amide can form hydrogen bonds with key amino acid residues, such as tyrosine and tryptophan, in the binding pocket of SDH, anchoring the inhibitor in place.[7][8]

Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion TCA_Cycle TCA Cycle SDH Succinate Dehydrogenase (Complex II) TCA_Cycle->SDH Succinate ETC Electron Transport Chain SDH->ETC Electrons ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Cell_Death Fungal Cell Death ATP->Cell_Death Depletion DFM_Pyrazole Difluoromethyl Pyrazole DFM_Pyrazole->SDH Inhibition

Figure 1: Inhibition of Succinate Dehydrogenase by Difluoromethyl Pyrazoles.

In Vitro Evaluation of Antifungal Activity

The initial assessment of the antifungal potential of newly synthesized difluoromethyl pyrazoles is conducted through in vitro susceptibility testing against a panel of clinically relevant and phytopathogenic fungi.

Key Fungal Pathogens for Screening

A standard screening panel should include:

  • Yeasts: Candida albicans, Cryptococcus neoformans

  • Molds: Aspergillus fumigatus, Fusarium graminearum, Botrytis cinerea[6]

  • Other Phytopathogens: Sclerotinia sclerotiorum, Rhizoctonia solani[5][6]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a self-validating system for determining the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Sterile fungal growth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for molds)

  • Fungal inoculum, standardized to a specific concentration (e.g., 0.5-2.5 x 10³ CFU/mL)

  • Difluoromethyl pyrazole compounds, dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antifungal (e.g., Fluconazole, Pyraclostrobin)[2]

  • Negative control (medium with solvent)

  • Growth control (medium with inoculum)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each difluoromethyl pyrazole compound. Create a series of two-fold serial dilutions in the microtiter plate, typically ranging from 100 µg/mL to 0.05 µg/mL. The rationale for serial dilution is to precisely identify the concentration at which fungal growth is inhibited.

  • Inoculum Preparation: Grow the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This standardization is critical for reproducible results.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate, except for the negative control wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for C. albicans, 28°C for molds) for a specified period (24-72 hours), depending on the growth rate of the fungus.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This is typically assessed visually or with a spectrophotometer. The inclusion of positive and negative controls validates the assay's integrity.

Data Presentation and Interpretation

The results of in vitro antifungal testing are often presented in a tabular format for easy comparison. The half-maximal effective concentration (EC₅₀) is another important parameter, representing the concentration of a drug that gives half of the maximal response.

Table 1: Example of In Vitro Antifungal Activity Data (EC₅₀ in mg/L)

Compound IDSclerotinia sclerotiorumFusarium graminearumBotrytis cinerea
A8 3.96[6]>50>50
A14 2.52[6]>50>50
Pyraclostrobin 1.250.0530 (µM)[2]2.50

Note: Data is illustrative and compiled from multiple sources.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the difluoromethyl pyrazole scaffold allows for the elucidation of structure-activity relationships, guiding the design of more potent and selective antifungal agents.

Key structural features that influence antifungal activity include:

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly impact activity. For example, a methyl group at the N-1 position is common.

  • The Amide Moiety: The amine component of the amide linkage is a critical determinant of antifungal potency and spectrum. Aromatic and heteroaromatic amines have been extensively explored.[7]

  • The Difluoromethyl Group: While the difluoromethyl group at C-3 is a hallmark of this class, its replacement with other groups, such as a trifluoromethyl group, can lead to a significant decrease in antifungal activity, highlighting its importance.[4]

Figure 2: Key Structural Features Influencing the Antifungal Activity of Difluoromethyl Pyrazoles.

In Vivo Efficacy and Preclinical Development

Promising candidates identified from in vitro screening and SAR studies are advanced to in vivo efficacy studies in animal models of fungal infection. These studies are critical for evaluating the therapeutic potential of a compound in a whole-organism context.

Murine Model of Systemic Candidiasis

A commonly used model is the murine model of systemic candidiasis, which mimics human disseminated infections.

Experimental Workflow:

in_vivo_workflow Start Infection Infect Mice with C. albicans (IV) Start->Infection Grouping Randomize into Treatment Groups Infection->Grouping Treatment Administer DFM Pyrazole or Vehicle Control Grouping->Treatment Monitoring Monitor Survival, Weight, and Clinical Signs Treatment->Monitoring Endpoint Endpoint Analysis: Fungal Burden in Kidneys Monitoring->Endpoint End Endpoint->End

Sources

Methodological & Application

Application Note: Comprehensive Characterization of 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid is a heterocyclic carboxylic acid containing a difluoromethyl-substituted pyrazole ring. Such fluorinated pyrazole moieties are of significant interest in medicinal chemistry and drug development due to their potential to modulate physicochemical and pharmacological properties.[1][2][3] The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability. Therefore, rigorous analytical characterization is paramount to ensure the identity, purity, and quality of this compound throughout the research and development process.

This application note provides a comprehensive guide to the analytical methods for the characterization of 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid. The protocols herein are designed to be robust and self-validating, drawing upon established principles for the analysis of related pyrazole derivatives and halogenated organic compounds.

Physicochemical Properties (Predicted)

A foundational understanding of the molecule's properties is crucial for method development. While experimental data for the target analyte is not widely available, properties can be inferred from structurally similar compounds such as 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid.[4]

PropertyPredicted Value/InformationSource/Justification
Molecular FormulaC₆H₆F₂N₂O₂Based on structure
Molecular Weight176.12 g/mol Calculated from formula[5]
AppearanceWhite to off-white solidTypical for similar organic acids[6]
SolubilitySoluble in polar organic solvents (e.g., methanol, DMSO), sparingly soluble in waterInferred from the presence of a carboxylic acid and pyrazole ring[6]
AcidityWeakly acidic due to the carboxylic acid groupCharacteristic of carboxylic acids

Chromatographic Analysis: Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid and for quantifying it in various matrices. A reverse-phase method is most appropriate given the compound's polarity.

Rationale for Method Selection

A C18 column is selected for its versatility and wide use in the separation of moderately polar compounds. The mobile phase, consisting of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and ionization efficiency for subsequent mass spectrometry (MS) analysis.[7] Formic acid helps to suppress the ionization of the carboxylic acid group, leading to better retention and sharper peaks.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the purity of 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid standard

  • Methanol (for sample preparation)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of the compound in 10 mL of methanol to prepare a stock solution of 100 µg/mL.[8]

    • Further dilute the stock solution with the initial mobile phase composition to a working concentration of 10 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (or determined by UV scan)

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • Integrate the peak corresponding to the analyte.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Mass Spectrometry: Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) provides unequivocal identification of the compound by determining its molecular weight and fragmentation pattern.

Rationale for Method Selection

Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to the presence of the ionizable carboxylic acid and nitrogen atoms in the pyrazole ring. Operating in both positive and negative ion modes can provide complementary information. The fragmentation pattern can help to confirm the structure of the molecule.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

Objective: To confirm the molecular weight and obtain fragmentation data for structural elucidation.

Instrumentation:

  • LC-MS system with an ESI source

Procedure:

  • Utilize the HPLC method described in section 1.2.

  • Mass Spectrometer Settings (Example):

    • Ionization Mode: ESI Positive and Negative

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 50-500

  • Data Analysis:

    • In positive ion mode, expect to observe the protonated molecule [M+H]⁺.

    • In negative ion mode, expect to observe the deprotonated molecule [M-H]⁻.

    • Perform MS/MS analysis on the parent ion to induce fragmentation and obtain a characteristic fragmentation pattern. Common fragmentation pathways for pyrazoles involve cleavage of the ring and loss of small molecules like HCN.[9]

Spectroscopic Analysis: Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR will provide information on the number and connectivity of protons in the molecule. ¹³C NMR will identify the number of unique carbon environments. ¹⁹F NMR is crucial for confirming the presence and environment of the difluoromethyl group.[10]

Objective: To elucidate the detailed chemical structure.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

  • Expected Chemical Shifts (Predicted):

    • ¹H NMR: Signals corresponding to the pyrazole ring protons, the methylene protons of the acetic acid moiety, the difluoromethyl proton (a triplet), and the acidic proton of the carboxylic acid.

    • ¹³C NMR: Signals for the carbons of the pyrazole ring, the methylene carbon, the carbonyl carbon, and the difluoromethyl carbon (a triplet due to C-F coupling).

    • ¹⁹F NMR: A doublet corresponding to the two fluorine atoms coupled to the proton on the same carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[11]

The presence of a carboxylic acid will give rise to a very broad O-H stretching band and a strong C=O stretching band.[12] The C-F bonds of the difluoromethyl group will also have characteristic stretching vibrations.[13]

Objective: To identify the key functional groups.

Instrumentation:

  • FTIR spectrometer

Procedure:

  • Prepare the sample using a suitable method (e.g., KBr pellet or Attenuated Total Reflectance - ATR).

  • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

    • ~3300-2500 cm⁻¹: Broad O-H stretch of the carboxylic acid.

    • ~1700 cm⁻¹: Strong C=O stretch of the carboxylic acid.

    • ~1600-1450 cm⁻¹: C=N and C=C stretching of the pyrazole ring.

    • ~1150-1000 cm⁻¹: C-F stretching vibrations.[13]

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which can be compared to the theoretical values calculated from the molecular formula.

Rationale for Method Selection

This technique provides a fundamental confirmation of the empirical formula of the synthesized compound. The presence of fluorine is typically determined by specific ion chromatography or other specialized methods after combustion.

Elemental Analysis Protocol

Objective: To confirm the elemental composition.

Instrumentation:

  • CHN analyzer

Procedure:

  • Submit a pure, dry sample for analysis.

  • Compare the experimental percentages of C, H, and N with the theoretical values.

    • Theoretical Values for C₆H₆F₂N₂O₂:

      • C: 40.92%

      • H: 3.43%

      • N: 15.90%

      • O: 18.17%

      • F: 21.57%

Workflow and Data Integration

The following diagram illustrates the integrated workflow for the comprehensive characterization of 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid.

G cluster_0 Initial Synthesis cluster_1 Primary Analysis cluster_2 Structural Elucidation cluster_3 Final Confirmation Synthesis Synthesized Product HPLC HPLC (Purity Assessment) Synthesis->HPLC LCMS LC-MS (Identity Confirmation) HPLC->LCMS NMR NMR ('H, ¹³C, ¹⁹F) LCMS->NMR FTIR FTIR (Functional Groups) NMR->FTIR Elemental Elemental Analysis (Compositional Verification) FTIR->Elemental

Caption: Integrated workflow for the characterization of 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid. By integrating chromatographic, spectrometric, and spectroscopic techniques, researchers can confidently ascertain the identity, purity, and structure of this important building block in drug discovery and development. The provided protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.

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  • Chemfun. "Chemical properties and pesticide applications of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid". Chemfun, [Link]. Accessed January 27, 2026.

Sources

Application Notes and Protocols for the Development of Fungicides Based on 2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the discovery of novel fungicides centered around the 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid scaffold. This scaffold is a key component of numerous modern succinate dehydrogenase inhibitor (SDHI) fungicides, a critical class of agrochemicals for managing a broad spectrum of fungal plant diseases. These application notes and protocols are designed to be a practical resource, offering not just step-by-step instructions but also the underlying scientific rationale for key experimental decisions. We will cover the synthesis of the core scaffold, strategies for derivatization to explore structure-activity relationships (SAR), and detailed protocols for in vitro and in vivo screening of candidate fungicides against economically important plant pathogens. The overarching goal is to provide a self-validating framework for the logical and efficient development of new, effective, and sustainable fungicides.

Introduction: The Significance of the Pyrazole-Acetic Acid Scaffold in Modern Fungicides

The pyrazole ring is a highly effective pharmacophore in the design of modern fungicides.[1] A significant number of commercially successful fungicides, including bixafen, fluxapyroxad, and penthiopyrad, are pyrazole carboxamide derivatives that act as succinate dehydrogenase inhibitors (SDHIs).[2] These fungicides function by disrupting the fungal mitochondrial respiratory chain at complex II, leading to a cessation of energy production and subsequent fungal cell death.[3]

The incorporation of a difluoromethyl (CHF2) group at the 3-position of the pyrazole ring has proven to be particularly advantageous. The unique electronic properties of the difluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of the molecule to its target site.[4][5] Furthermore, the acetic acid moiety at the 1-position of the pyrazole provides a versatile handle for the synthesis of a wide array of derivatives, such as amides and esters, allowing for extensive exploration of the chemical space to optimize fungicidal activity.

This guide will provide a detailed roadmap for leveraging the 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid scaffold to develop novel fungicide candidates.

Synthesis of the Core Scaffold: 2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic Acid

Synthesis of the Precursor: 3-(Difluoromethyl)-1H-pyrazole

The synthesis of 3-(difluoromethyl)-1H-pyrazole is a critical first step. A common and effective method involves the condensation of a difluoromethyl-containing 1,3-dicarbonyl compound with hydrazine.

Protocol 2.1: Synthesis of 3-(Difluoromethyl)-1H-pyrazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1-difluoro-2,4-pentanedione (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-(difluoromethyl)-1H-pyrazole.

N-Alkylation to Form the Acetic Acid Derivative

The subsequent step involves the N-alkylation of the synthesized 3-(difluoromethyl)-1H-pyrazole with an ethyl bromoacetate followed by hydrolysis of the resulting ester. The alkylation of pyrazoles is a well-established reaction.[6]

Protocol 2.2: Synthesis of Ethyl 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetate

  • Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(difluoromethyl)-1H-pyrazole (1 equivalent) in anhydrous dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain ethyl 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetate.[7]

Protocol 2.3: Hydrolysis to 2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic Acid

  • Hydrolysis: Dissolve the purified ethyl 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetate (1 equivalent) in a mixture of ethanol and water.

  • Base Addition: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidification: Remove the ethanol under reduced pressure and dilute the aqueous residue with water. Cool the solution in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid (HCl).

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid.

Synthesis_Workflow cluster_0 Synthesis of 3-(Difluoromethyl)-1H-pyrazole cluster_1 N-Alkylation and Hydrolysis 1,1-Difluoro-2,4-pentanedione 1,1-Difluoro-2,4-pentanedione Condensation Condensation 1,1-Difluoro-2,4-pentanedione->Condensation Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Condensation 3-(Difluoromethyl)-1H-pyrazole 3-(Difluoromethyl)-1H-pyrazole Condensation->3-(Difluoromethyl)-1H-pyrazole Pyrazole_Intermediate 3-(Difluoromethyl)-1H-pyrazole Alkylation Alkylation Pyrazole_Intermediate->Alkylation Ethyl_Bromoacetate Ethyl Bromoacetate Ethyl_Bromoacetate->Alkylation Ester_Product Ethyl 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetate Alkylation->Ester_Product Hydrolysis Hydrolysis Ester_Product->Hydrolysis Final_Product 2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid Hydrolysis->Final_Product Screening_Workflow Synthesized_Compounds Library of 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid Derivatives In_Vitro_Screening In Vitro Screening (Mycelial Growth Inhibition) Synthesized_Compounds->In_Vitro_Screening EC50_Determination EC50 Determination In_Vitro_Screening->EC50_Determination SAR_Analysis Structure-Activity Relationship Analysis EC50_Determination->SAR_Analysis In_Vivo_Screening In Vivo Screening (Detached Leaf/Whole Plant Assay) EC50_Determination->In_Vivo_Screening Promising Candidates SAR_Analysis->Synthesized_Compounds Iterative Design Lead_Candidate Lead Candidate Identification In_Vivo_Screening->Lead_Candidate SDHI_Mechanism cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (SdhA) SDH SdhB SdhC SdhD Qp Site UQ Ubiquinone (UQ) SDH:f0->UQ e- UQH2 Uquinol (UQH2) UQ->UQH2 Complex_III Complex III UQH2->Complex_III Fungicide Pyrazole Fungicide Fungicide->SDH:f2 Binds to Qp site

Sources

Application Notes and Protocols: Measuring the Solubility of Pyrazole Carboxylic Acids for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Preclinical Success

In the landscape of drug discovery, the intrinsic aqueous solubility of a candidate molecule is a paramount physicochemical property that dictates its journey from a laboratory curiosity to a potential therapeutic.[1][2] For pyrazole carboxylic acids, a class of heterocyclic compounds with broad biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, understanding their solubility is not merely a procedural step but a cornerstone of robust preclinical development.[3][4] Poor aqueous solubility can precipitate a cascade of challenges, including underestimated potency in bioassays, erratic structure-activity relationships (SAR), and significant hurdles in formulation development.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for accurately measuring the solubility of pyrazole carboxylic acids to ensure reliable and translatable bioassay data.

The Unique Solubility Profile of Pyrazole Carboxylic Acids

Pyrazole carboxylic acids are characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms and an appended carboxylic acid group. This structure imparts a distinct physicochemical profile. The pyrazole ring itself contributes to the molecule's lipophilicity, while the carboxylic acid moiety introduces an ionizable group. The solubility of these compounds is, therefore, exquisitely sensitive to the pH of the aqueous environment.[7][8] At pH values below the pKa of the carboxylic acid, the group is protonated and neutral, leading to lower aqueous solubility. Conversely, at pH values above the pKa, the carboxylic acid is deprotonated to its carboxylate form, significantly enhancing aqueous solubility. This pH-dependent behavior is a critical consideration in designing and interpreting solubility assays for these compounds.

Kinetic vs. Thermodynamic Solubility: A Tale of Two Measurements

When assessing the solubility of a compound, it is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different, yet complementary, insights into a compound's behavior.[9]

  • Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after being rapidly introduced from a high-concentration organic stock solution (typically dimethyl sulfoxide, DMSO) into an aqueous buffer.[2] It is a measure of a compound's propensity to precipitate under non-equilibrium conditions and is highly relevant for high-throughput screening (HTS) and initial bioassays where compounds are often introduced in this manner.[6][10]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure when the solid and solution phases are in equilibrium.[1][9] This measurement is more time-consuming but provides a fundamental understanding of the compound's intrinsic solubility, which is critical for later-stage development and formulation.

The choice between measuring kinetic or thermodynamic solubility depends on the stage of the drug discovery process. Early-stage discovery often prioritizes the higher throughput of kinetic solubility assays to rank-order compounds, while lead optimization and preclinical development necessitate the more rigorous determination of thermodynamic solubility.[5][11]

Methodologies for Solubility Determination

Several analytical techniques can be employed to measure the solubility of pyrazole carboxylic acids. The selection of a particular method will depend on factors such as the required throughput, the amount of compound available, and the desired accuracy.

Method Principle Throughput Advantages Disadvantages
Nephelometry Measures the turbidity or cloudiness of a solution caused by suspended, insoluble particles by detecting scattered light.[12]HighRapid, requires small sample volumes, and is well-suited for HTS kinetic solubility measurements.[13][14]Indirect measurement, can be affected by colored compounds or the presence of other particulates.
UV-Vis Spectroscopy Quantifies the concentration of a compound in solution by measuring its absorbance of ultraviolet or visible light.[15][16]Medium to HighDirect measurement of soluble compound, relatively simple and widely available instrumentation.Requires the compound to have a chromophore, can be interfered with by other UV-absorbing species, and undissolved particles can cause light scattering.[15]
HPLC-Based Methods Separates the compound of interest from other components in a sample, followed by quantification using a detector (e.g., UV, MS).Low to MediumHighly specific and accurate, can detect compound degradation, and is considered the gold standard for thermodynamic solubility.[17]Lower throughput, more complex instrumentation and method development required.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for determining the kinetic and thermodynamic solubility of pyrazole carboxylic acids.

Protocol 1: High-Throughput Kinetic Solubility Measurement by Nephelometry

This protocol is designed for the rapid assessment of kinetic solubility in a 96-well plate format, which is ideal for early-stage drug discovery.

Materials:

  • Test pyrazole carboxylic acid compounds

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear bottom microplates

  • Microplate nephelometer

  • Multichannel pipette or automated liquid handler

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of each pyrazole carboxylic acid in 100% DMSO. Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Serial Dilution in DMSO (Optional but Recommended):

    • To avoid precipitation upon direct dilution into the aqueous buffer, perform an intermediate serial dilution in DMSO.

  • Addition to Aqueous Buffer:

    • Add 198 µL of PBS (pH 7.4) to each well of the 96-well plate.

    • Using a multichannel pipette or liquid handler, add 2 µL of the DMSO stock solution to the corresponding wells of the plate containing PBS. This results in a final DMSO concentration of 1%.

    • Mix the plate gently for 1 minute.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-2 hours to allow for precipitation to occur.

    • Measure the turbidity of each well using a microplate nephelometer. The instrument directs a laser beam through the sample and measures the scattered light at a 90-degree angle.[18] The intensity of scattered light is proportional to the amount of precipitated material.[19][20]

  • Data Analysis:

    • The solubility is determined as the highest concentration at which the nephelometry signal is not significantly different from the background (wells containing only PBS and DMSO).

G cluster_prep Stock Preparation cluster_assay Assay Plate Preparation cluster_measurement Measurement & Analysis prep_stock Prepare 10 mM Stock in 100% DMSO add_dmso Add 2 µL of DMSO Stock to PBS prep_stock->add_dmso Transfer add_pbs Add 198 µL PBS (pH 7.4) to 96-well plate mix Mix gently for 1 minute add_dmso->mix incubate Incubate at RT for 1-2 hours mix->incubate measure Measure turbidity with nephelometer incubate->measure analyze Determine highest soluble concentration measure->analyze

Caption: Workflow for Kinetic Solubility by Nephelometry.

Protocol 2: Thermodynamic Solubility Measurement by HPLC

This protocol describes the "shake-flask" method, a gold-standard approach for determining thermodynamic equilibrium solubility.[10]

Materials:

  • Test pyrazole carboxylic acid compounds (solid form)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, HPLC grade

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • 0.45 µm syringe filters

  • HPLC system with a UV detector

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Weigh an excess amount of the solid pyrazole carboxylic acid (e.g., 1-2 mg) into a glass vial. The key is to have undissolved solid present at the end of the experiment.

    • Add a known volume of PBS (e.g., 1 mL) to the vial.

  • Equilibration:

    • Seal the vials and place them on an orbital shaker or rotator.

    • Incubate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing:

    • After incubation, visually confirm the presence of undissolved solid in each vial.

    • Carefully withdraw an aliquot of the supernatant without disturbing the solid.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

  • HPLC Analysis:

    • Prepare a standard calibration curve of the pyrazole carboxylic acid in a suitable solvent (e.g., 50:50 ACN:water with 0.1% formic acid).

    • Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample and standards onto the HPLC system.

    • Quantify the concentration of the pyrazole carboxylic acid in the supernatant by comparing its peak area to the calibration curve.[21]

  • Data Analysis:

    • The concentration determined by HPLC represents the thermodynamic solubility of the compound in PBS at the specified temperature.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_processing Sample Processing cluster_analysis HPLC Analysis add_solid Add excess solid compound to vial add_pbs Add known volume of PBS (pH 7.4) add_solid->add_pbs shake Shake/rotate at constant temp for 24-48h add_pbs->shake filter Filter supernatant through 0.45 µm filter shake->filter inject Inject diluted sample and standards filter->inject Dilute & Inject calibrate Prepare calibration curve calibrate->inject quantify Quantify concentration inject->quantify

Caption: Workflow for Thermodynamic Solubility by HPLC.

Causality Behind Experimental Choices and Self-Validation

  • DMSO Stock Concentration: A high stock concentration (e.g., 10 mM) is used to minimize the final DMSO percentage in the assay, as DMSO can be cytotoxic and interfere with biological assays at concentrations above 0.5%.[22][23]

  • pH of Buffer: For pyrazole carboxylic acids, solubility should be measured at a physiologically relevant pH, such as 7.4, to mimic biological conditions. It is also advisable to measure solubility at different pH values (e.g., pH 5.0 and 7.4) to understand the impact of ionization on solubility.[24]

  • Equilibration Time: For thermodynamic solubility, a sufficient incubation time (24-48 hours) is critical to ensure that the system has reached true equilibrium. Shorter times may lead to an underestimation of solubility.

  • Filtration: Filtering the supernatant before HPLC analysis is a crucial step to remove any undissolved particles that would otherwise lead to an overestimation of solubility.

  • Controls: In nephelometry, a highly soluble compound and a poorly soluble compound should be included as controls to define the dynamic range of the assay. In HPLC, a blank sample (buffer only) should be run to ensure no interfering peaks are present.

Concluding Remarks

Accurate measurement of the aqueous solubility of pyrazole carboxylic acids is a non-negotiable prerequisite for their successful progression through the drug discovery pipeline. By understanding the nuances of kinetic and thermodynamic solubility and employing robust, well-validated methodologies such as nephelometry and HPLC, researchers can generate high-quality, reliable data. This, in turn, enables more informed decision-making, strengthens the integrity of bioassay results, and ultimately increases the probability of identifying promising drug candidates.

References

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  • ResearchGate. (2025, August 5). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.
  • JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry.
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
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  • Recipharm. (n.d.). A HIGH THROUGHPUT SCREENING PLATFORM FOR LIQUID FORMULATION DESIGN.
  • BMG Labtech. (n.d.). What is Nephelometry: Meaning & Examples.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from American Pharmaceutical Review website.
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
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  • MCE. (n.d.). Compound Handling Instructions.
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  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
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  • Pion Inc. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions.
  • Enamine. (n.d.). Solubility Assay by Laser Nephelometry.docx.
  • PubMed Central. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • Frontiers. (2024, April 28). Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal.
  • PubMed. (n.d.). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions.
  • Recipharm. (n.d.). Establishing a high throughput screen of drug solubility in pharmaceutical excipients.
  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.
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Application Note: High-Performance Liquid Chromatographic Purification of 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the purification of 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid, a key heterocyclic building block in pharmaceutical and agrochemical research. The inherent polarity and acidic nature of this compound, conferred by the carboxylic acid and the difluoromethyl-pyrazole moiety, necessitate a well-defined High-Performance Liquid Chromatography (HPLC) protocol. This document provides a detailed reversed-phase HPLC (RP-HPLC) method, underpinned by a discussion of the scientific principles guiding the selection of stationary phase, mobile phase, and other critical parameters. The protocol is designed to be a robust starting point for researchers, with additional guidance on method optimization and troubleshooting to ensure high purity and recovery.

Introduction: The Chromatographic Challenge

2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid is a member of the pyrazole class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The presence of a difluoromethyl group can modulate a molecule's metabolic stability and binding affinity.[2][3] However, the purification of such compounds by HPLC presents a unique set of challenges.

The molecule's structure, featuring a carboxylic acid group and a difluoromethylated pyrazole ring, results in a compound that is both polar and acidic. These characteristics can lead to poor retention on traditional reversed-phase columns and peak tailing due to interactions with residual silanols on the silica-based stationary phase.[4][5] Therefore, a successful purification strategy must address these issues to achieve the desired purity for downstream applications. This application note provides a systematic approach to the HPLC purification of this target compound, emphasizing the rationale behind the methodological choices to empower researchers to adapt and optimize the protocol for their specific needs.

Understanding the Analyte: Physicochemical Properties

A successful purification strategy begins with a thorough understanding of the analyte's properties. While specific experimental data for 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid is not widely available, we can infer its behavior based on its structural components and related molecules.[6]

PropertyValue (Estimated)Rationale
Molecular Formula C₆H₆F₂N₂O₂Based on the chemical structure.
Molecular Weight 176.12 g/mol Calculated from the molecular formula.[7]
Polarity HighThe presence of the carboxylic acid and the pyrazole ring with two nitrogen atoms contributes to its hydrophilic nature. The difluoromethyl group, while containing fluorine, can also participate in hydrogen bonding, further increasing polarity.[2][8]
Acidity (pKa) ~3-5The carboxylic acid moiety is the primary acidic functional group. The exact pKa will be influenced by the electron-withdrawing nature of the pyrazole ring and the difluoromethyl group.

The key takeaway from this analysis is the need for a reversed-phase HPLC method that can effectively retain and separate a polar, acidic compound.

HPLC Purification Strategy: A Step-by-Step Protocol

The following protocol is a robust starting point for the purification of 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid. The principles behind each parameter are discussed in the subsequent section.

Materials and Instrumentation
  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column is a suitable starting point. For this polar analyte, a column with polar-endcapping or a polar-embedded phase is recommended to improve retention and peak shape.[4] A fluorinated stationary phase, such as a C8-Fluorine or a pentafluorophenyl (PFP) phase, could also be considered as an alternative for enhanced selectivity.[9][10]

  • Solvents: HPLC-grade acetonitrile (ACN) and water.

  • Mobile Phase Additive: Formic acid (FA) or trifluoroacetic acid (TFA).

  • Sample: Crude 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid dissolved in a suitable solvent (e.g., a mixture of the initial mobile phase components).

Experimental Workflow

The overall workflow for the purification process is outlined below:

G cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification A Crude Sample Dissolution D Sample Injection A->D B Mobile Phase Preparation C Column Equilibration B->C C->D E Gradient Elution D->E F Fraction Collection E->F G Purity Analysis of Fractions F->G H Solvent Evaporation G->H I Pure Compound H->I

Caption: A generalized workflow for the HPLC purification process.

Detailed Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC purification.

ParameterRecommended ConditionJustification & Expert Insights
Column C18, 5 µm, 120 Å, 250 x 10 mmA standard C18 provides good hydrophobic retention. A larger internal diameter is suitable for preparative scale purification.[11] Consider a polar-embedded phase for better retention of this polar compound.[4]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile additive that suppresses the ionization of the carboxylic acid, leading to better retention and peak shape.[12] It is also compatible with mass spectrometry if used for fraction analysis.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient 10-50% B over 20 minutesA gradient elution is necessary to effectively separate the target compound from impurities with different polarities. A shallow gradient allows for better resolution. This initial gradient can be optimized based on the scouting run.[13]
Flow Rate 4.0 mL/minThis flow rate is appropriate for a 10 mm ID column. Adjust as necessary based on system pressure and desired separation time.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 210 nmThe pyrazole ring is expected to have a UV absorbance maximum at a low wavelength. An initial UV scan of the crude material is recommended to determine the optimal wavelength.
Injection Volume 100-500 µLThe injection volume will depend on the concentration of the sample and the loading capacity of the column.
Protocol Steps
  • Mobile Phase Preparation: Prepare the mobile phases as described in the table above. Ensure all solvents are filtered and degassed.

  • Sample Preparation: Dissolve the crude 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid in a minimal amount of a solvent mixture that is compatible with the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (10% B) until a stable baseline is achieved.

  • Injection and Elution: Inject the prepared sample onto the column and start the gradient elution program.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the target compound.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC method to determine their purity.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid.

Method Development and Troubleshooting

The provided protocol is a starting point. Method optimization may be necessary to achieve the desired purity and throughput.

G cluster_optimization Optimization Strategies Initial Separation Initial Separation Assess Resolution & Peak Shape Assess Resolution & Peak Shape Initial Separation->Assess Resolution & Peak Shape Good Good Assess Resolution & Peak Shape->Good Proceed Poor Poor Assess Resolution & Peak Shape->Poor Optimize Modify Gradient Modify Gradient Poor->Modify Gradient Change Mobile Phase pH Change Mobile Phase pH Poor->Change Mobile Phase pH Evaluate Different Columns Evaluate Different Columns Poor->Evaluate Different Columns

Caption: A logical flow for HPLC method development and optimization.

Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Poor Retention (Elutes near the void volume) The compound is too polar for the current conditions.Increase the aqueous portion of the mobile phase at the start of the gradient. Consider a more retentive column, such as one with a polar-embedded phase or a longer alkyl chain.[14]
Peak Tailing Secondary interactions with residual silanols on the stationary phase. The mobile phase pH is not optimal for the acidic analyte.Ensure the mobile phase pH is sufficiently low to keep the carboxylic acid protonated (a mobile phase pH at least 2 units below the pKa is a good rule of thumb).[12] Use a highly end-capped column or a column with a polar-embedded phase.[5]
Broad Peaks Column overload, extra-column volume, or a poorly packed column.Reduce the injection volume or sample concentration. Ensure all tubing and connections are optimized for minimal dead volume.[5]
Ghost Peaks Contamination in the mobile phase, sample, or carryover from previous injections.Use high-purity solvents and additives. Flush the injector and column with a strong solvent between runs.[15]

A comprehensive troubleshooting guide can be an invaluable resource for resolving common HPLC issues.[16]

Conclusion

The successful purification of 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid by reversed-phase HPLC is achievable with careful consideration of the analyte's physicochemical properties. The provided protocol, centered around a C18 column with an acidified mobile phase, offers a solid foundation for achieving high purity. By understanding the principles of reversed-phase chromatography and employing a systematic approach to method development and troubleshooting, researchers can confidently purify this and other similar polar, acidic compounds for their research and development endeavors.

References

  • MDPI. (n.d.). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Retrieved from [Link]

  • AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link]

  • PubChem. (n.d.). 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP2008996A1 - Process for the production of pyrazoles.
  • International Journal of ChemTech Applications. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Chromatography Online. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • CHIMIA. (n.d.). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogen bond acidity of difluoromethyl compounds. Retrieved from [Link]

  • PubMed. (2024). The 18 F-Difluoromethyl Group: Challenges, Impact and Outlook. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Unidentified Source. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • Chromatography Online. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from [Link]

  • ACS Publications. (n.d.). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Retrieved from [Link]

  • ACS Publications. (n.d.). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Retrieved from [Link]

  • Hawach Scientific. (n.d.). C8-Fluorine HPLC Column. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). On the polarity of partially fluorinated methyl groups. Retrieved from [Link]

  • Unidentified Source. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • IJSDR. (2023). Troubleshooting in HPLC: A Review. Retrieved from [Link]

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Application Note: Elucidating the Three-Dimensional Architecture of Pyrazole Acetic Acid Derivatives through X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs. Their remarkable versatility stems from the pyrazole ring, a five-membered heterocycle that serves as a robust scaffold for developing agents with a wide spectrum of pharmacological activities, including anti-inflammatory, antitumor, and antiviral properties.[1][2] A particularly promising subclass is the pyrazole acetic acid derivatives, which combine the rich chemical functionality of the pyrazole nucleus with the ionizable carboxylic acid group, enhancing pharmacokinetic properties and providing a key interaction point for biological targets.[3]

Understanding the precise three-dimensional arrangement of these molecules is paramount for deciphering their structure-activity relationships (SAR) and mechanism of action. Single-crystal X-ray crystallography stands as the definitive method for this purpose. It provides an unambiguous determination of the molecular structure, including bond lengths, angles, stereochemistry, and the crucial non-covalent interactions that govern crystal packing and molecular recognition at the active site of a protein. This guide provides a comprehensive overview and detailed protocols for the successful crystallographic analysis of pyrazole acetic acid derivatives, from crystal growth to final structural interpretation.

The Crystallographic Workflow: A Strategic Overview

The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires careful planning and execution. Each stage builds upon the previous one, with the ultimate goal of producing a high-quality dataset that yields an accurate and detailed molecular model.

workflow cluster_prep Phase 1: Sample Preparation cluster_cryst Phase 2: Crystal Growth cluster_data Phase 3: Data Collection & Processing cluster_structure Phase 4: Structure Determination synthesis Synthesis & Purification characterization Purity Confirmation (>98%) synthesis->characterization screening Crystallization Screening characterization->screening optimization Optimization of Conditions screening->optimization growth Single Crystal Growth optimization->growth mount Crystal Mounting & Cryo-cooling growth->mount collect X-ray Diffraction Data Collection mount->collect process Data Integration & Scaling collect->process solve Structure Solution (e.g., SHELXT) process->solve refine Structure Refinement (e.g., SHELXL) solve->refine validate Validation & Analysis refine->validate end end validate->end Final Structural Model (CIF)

Caption: The end-to-end workflow for X-ray crystallography of pyrazole acetic acid derivatives.

Part 1: Achieving High-Quality Crystals

The success of a crystallographic experiment is entirely dependent on the quality of the single crystal. The ideal crystal is well-ordered, of sufficient size (typically 0.1-0.3 mm in each dimension), and free of defects. The presence of both a hydrogen-bond-donating/accepting pyrazole ring and a carboxylic acid group makes these molecules amenable to forming strong, directional intermolecular interactions, which can be leveraged for crystallization.

Prerequisite: Purity is Non-Negotiable

Before attempting crystallization, it is crucial to ensure the sample is of the highest possible purity (>98%). Impurities, including residual solvents or minor stereoisomers, can act as "poison" to crystal growth, either preventing it entirely or leading to the formation of poorly ordered, weakly diffracting crystals. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm purity.

Protocol 1: Vapor Diffusion (Sitting Drop)

Vapor diffusion is a robust and widely used technique for screening a large number of crystallization conditions with minimal sample consumption. It works by slowly increasing the concentration of the solute to the point of supersaturation via vapor-phase equilibrium.

Methodology:

  • Prepare the Reservoir Solution: In the outer well of a 24-well crystallization plate, pipette 500 µL of a reservoir solution. This is typically a poor solvent (an "anti-solvent") in which the compound is less soluble.

  • Prepare the Compound Stock Solution: Dissolve the pyrazole acetic acid derivative in a suitable "good" solvent to a concentration of 5-20 mg/mL. This solution should be filtered through a 0.22 µm syringe filter to remove any particulate matter.

  • Set the Drop: On the raised post in the center of the well, carefully pipette 1 µL of the compound stock solution.

  • Add the Reservoir Solution to the Drop: To the same drop, add 1 µL of the reservoir solution from the outer well. The drop will now be a 1:1 mixture of the compound solution and the reservoir solution.

  • Seal and Incubate: Tightly seal the well with clear sealing tape. Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C).

  • Monitor: Check the drops under a microscope periodically (daily for the first few days, then weekly) for crystal growth.

Protocol 2: Slow Evaporation

This classic technique is straightforward and effective, particularly when a good solvent system is already known.

Methodology:

  • Prepare a Saturated Solution: Dissolve the compound in a minimal amount of a suitable solvent or solvent mixture to create a nearly saturated solution in a small, clean vial.

  • Ensure Clarity: Gently warm the solution if necessary to dissolve all solute, then allow it to cool to room temperature. Ensure the solution is clear and free of any undissolved material.

  • Allow Evaporation: Cover the vial with parafilm and pierce it with a needle 1-3 times. The number and size of the holes will control the rate of evaporation.

  • Incubate: Place the vial in a quiet, undisturbed location. Crystals will form as the solvent slowly evaporates, increasing the compound's concentration.

Parameter Common Solvents & Conditions for Pyrazole Acetic Acid Derivatives Rationale & Expert Insight
Good Solvents Methanol, Ethanol, Acetone, Acetonitrile, Dimethylformamide (DMF)The polar nature of the pyrazole and acetic acid moieties requires polar solvents for good solubility.
Anti-Solvents Water, Hexane, Diethyl Ether, TolueneThese less polar solvents reduce the compound's solubility, driving the system towards supersaturation and crystallization.
Common Solvent Systems Ethanol/Water, Methanol/Diethyl Ether, Acetonitrile/TolueneA binary system provides fine control over polarity and evaporation rates. The ideal system dissolves the compound but is close to the saturation point.
Temperature 4°C, 18-22°C (Room Temperature)Lowering the temperature generally decreases solubility and can promote nucleation and growth. Some compounds, however, crystallize better at constant room temperature.

Part 2: From Crystal to Diffraction Data

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data. This involves carefully mounting the crystal and exposing it to a focused beam of X-rays using a diffractometer.

data_collection cluster_mount Crystal Handling cluster_diffract Diffractometer Operations select Select Crystal (Microscope) harvest Harvest with Cryo-Loop select->harvest cryo Coat in Cryoprotectant (e.g., Paratone-N) harvest->cryo mount Mount on Goniometer cryo->mount cool Flash-Cool in N2 Stream (100-172 K) mount->cool collect Collect Diffraction Images (ω-scans) cool->collect data_out data_out collect->data_out Raw Diffraction Data

Caption: Workflow for crystal mounting and data collection.

Protocol: Single Crystal Data Collection
  • Crystal Selection and Mounting: Under a stereomicroscope, select a single, well-formed crystal with sharp edges and no visible cracks. Using a nylon cryo-loop slightly larger than the crystal, carefully scoop the crystal from its growth medium.

  • Cryoprotection: Quickly pass the loop through a cryoprotectant (e.g., Paratone-N oil) to coat the crystal. This prevents ice formation when the crystal is cooled, which would destroy the crystal lattice.

  • Mounting and Cooling: Mount the loop onto the goniometer head of the diffractometer. Immediately place the crystal into the cold nitrogen stream (typically 100 K, though temperatures up to 172 K are used).[4] This rapid cooling, or "flash-cooling," vitrifies the surrounding cryoprotectant and minimizes thermal motion of the atoms, leading to a higher quality diffraction pattern.

  • Data Collection: Center the crystal in the X-ray beam. Modern diffractometers will automatically determine the crystal's unit cell and suggest an optimal data collection strategy. Data are typically collected using monochromatic X-rays (e.g., Mo-Kα, λ = 0.71073 Å) while rotating the crystal through a series of small angular steps (ω-scans).[4]

Parameter Typical Value Significance
X-ray Source Mo-Kα or Cu-KαMolybdenum is standard for small molecules; Copper provides higher flux but can cause fluorescence with certain elements.
Temperature 100 KReduces atomic thermal vibrations, improving data resolution and quality.
Detector Distance 40-60 mmAffects the resolution range and separation of diffraction spots.
Exposure Time 5-60 seconds/frameDependent on crystal size, scattering power, and X-ray source intensity.
Total Rotation 180-360°Ensures a complete dataset is collected by measuring reflections from all possible crystal orientations.

Part 3: Structure Solution and Refinement

The collected diffraction images contain a pattern of spots (reflections), each with a specific position and intensity. This "reciprocal space" data is processed and used to solve and refine the atomic model in "real space."

The Path from Reflections to Atomic Coordinates

  • Data Processing: The raw images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz factor, polarization, absorption).

  • Structure Solution: The phase information for each reflection is lost during the experiment. Ab initio or direct methods, implemented in programs like SHELXT, are used to solve this "phase problem" and generate an initial electron density map.[4] This map reveals the positions of most non-hydrogen atoms.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares minimization algorithm, typically with software like SHELXL, to improve the fit between the calculated diffraction data (from the model) and the observed experimental data.[4] Hydrogen atoms are usually placed in calculated positions.

  • Validation: The final model is rigorously checked for geometric sensibility and overall quality using established crystallographic metrics.

Metric Typical Value for Publication What it Represents
R1 < 0.05The agreement between observed and calculated structure factor amplitudes. A lower value is better.
wR2 < 0.15A weighted R-factor based on intensities, which is more sensitive to weaker data. A lower value is better.
GooF (S) ~ 1.0The Goodness of Fit. A value close to 1 indicates a good model and appropriate data weighting.

Part 4: Structural Analysis - The Chemical Insight

The final output is a Crystallographic Information File (CIF), which contains the atomic coordinates and all experimental details. This file allows for a detailed analysis of the molecular structure. For pyrazole acetic acid derivatives, key areas of interest include:

  • Conformation: Determining the torsion angles between the pyrazole ring and the acetic acid side chain, which is critical for understanding how the molecule might fit into a binding pocket.

  • Hydrogen Bonding: The N-H of the pyrazole and the -COOH of the acetic acid are potent hydrogen bond donors and acceptors. Analyzing the hydrogen bonding network reveals how molecules recognize each other in the solid state, often forming dimers, chains, or more complex 3D networks. This can provide a model for interactions with biological targets.

  • π-π Stacking: The aromatic pyrazole rings can interact via π-stacking, contributing to the overall stability of the crystal lattice. The geometry of these interactions (e.g., parallel-displaced, T-shaped) can be precisely measured.

By providing this unparalleled level of structural detail, X-ray crystallography empowers researchers to make informed, data-driven decisions in the drug design and development process, accelerating the journey from a promising compound to a potential therapeutic agent.

References

  • Al-Ostoot, F.H., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central. Available at: [Link]

  • Dilyard, S.N., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • Naimi, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering solubility hurdles with pyrazole carboxylic acids in their in vitro experiments. This guide is designed to provide you with not only practical troubleshooting steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Poor aqueous solubility is a major challenge in drug discovery, often leading to difficulties in formulation and potentially masking the true biological activity of a compound.[1] Pyrazole carboxylic acids, a scaffold of significant interest in medicinal chemistry, can present unique solubility challenges due to their specific physicochemical properties.[2] This guide will walk you through a systematic approach to diagnose and resolve these issues, ensuring the integrity and reproducibility of your in vitro data.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

When faced with a pyrazole carboxylic acid that is difficult to dissolve, it is crucial to adopt a systematic approach rather than a trial-and-error method. The following workflow provides a logical progression from simple to more complex solubilization strategies.

Solubility_Workflow cluster_0 Initial Assessment cluster_1 Primary Strategies cluster_2 Secondary Strategies cluster_3 Advanced Strategies A Characterize Compound (pKa, LogP, solid-state properties) B Attempt Direct Dissolution (DMSO, Ethanol, Aqueous Buffer) A->B Initial solubility test C pH Adjustment (Exploit acidic pKa) B->C If insoluble in neutral buffer D Co-solvent System (e.g., DMSO/PBS, Ethanol/Water) B->D If insoluble in aqueous systems E Salt Formation (Increase aqueous solubility) C->E If pH adjustment is not sufficient I Solubility Achieved (Proceed with in vitro assay) C->I Successful F Use of Excipients (e.g., Cyclodextrins) D->F If co-solvent toxicity is a concern D->I Successful G Particle Size Reduction (Micronization) E->G If salt form has limited solubility E->I Successful H Amorphous Solid Dispersions F->H For highly challenging compounds F->I Successful G->I Successful H->I Successful ph_effect cluster_0 Low pH ( < pKa ) cluster_1 High pH ( > pKa ) A R-COOH (Neutral, Poorly Soluble) B R-COO⁻ + H⁺ (Anionic, More Soluble) A->B Deprotonation

Caption: The effect of pH on the ionization and solubility of a carboxylic acid.

Step 4: Co-Solvent Systems - Balancing Solubilizing Power and Biocompatibility

When pH modification alone is insufficient or undesirable, co-solvent systems can be employed. [3]These are mixtures of water or aqueous buffers with a water-miscible organic solvent.

Common Co-Solvents for In Vitro Assays:

Co-SolventTypical Starting Concentration in AssayProsCons
DMSO < 0.5%High solubilizing power for many compounds.Can be cytotoxic at higher concentrations; may interfere with some enzyme activities. [4][5]
Ethanol < 1%Biocompatible at low concentrations; volatile.Lower solubilizing power than DMSO for some compounds; can be cytotoxic. [6]
PEG 400 1-5%Low toxicity; can improve stability.Can be viscous; may not be suitable for all assay formats.
Glycerol 1-5%Low toxicity.High viscosity; lower solubilizing power.

Protocol: Preparing a Co-Solvent Working Solution

  • Prepare a High-Concentration Stock: Dissolve the pyrazole carboxylic acid in 100% of the chosen organic co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

  • Serial Dilution: Perform serial dilutions of this stock solution into the final aqueous assay buffer. It is crucial to add the stock solution to the buffer (and not the other way around) while vortexing to minimize precipitation. [4]3. Final Concentration Check: Ensure the final concentration of the organic co-solvent in the assay is below the known toxic limit for your cell line or biological system. It is best practice to include a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments. [4]

Step 5: Advanced Strategies - When Standard Methods Fall Short

For particularly challenging compounds, more advanced formulation techniques may be necessary.

  • Salt Formation: Converting the acidic pyrazole carboxylic acid into a salt form with a suitable counterion (e.g., sodium, potassium, tromethamine) can dramatically increase its aqueous solubility and dissolution rate. [7][8][9]This is often performed during the chemical synthesis or as a post-synthetic modification. [10]* Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity. []They can encapsulate poorly soluble molecules, like the pyrazole core of your compound, forming inclusion complexes that are more soluble in water. [12][13][14]β-cyclodextrins and their chemically modified derivatives (e.g., HP-β-CD) are commonly used. [15]* Particle Size Reduction: Decreasing the particle size of a solid compound increases its surface area-to-volume ratio, which can enhance the dissolution rate. [16]Techniques like micronization or nanomilling can be employed, although this is more common in later-stage drug development. [17]

Frequently Asked Questions (FAQs)

Q1: My pyrazole carboxylic acid precipitates when I dilute my DMSO stock into aqueous buffer. Why does this happen and how can I prevent it?

A1: This is a common issue known as "crashing out." It occurs because the compound is highly soluble in the DMSO stock but poorly soluble in the final aqueous environment. When the DMSO is diluted, its solvating power is reduced, and the compound precipitates. To prevent this:

  • Decrease the final concentration: Your target concentration may be above the aqueous solubility limit.

  • Use a stepwise dilution: Dilute the stock in intermediate steps with varying ratios of DMSO to buffer. [4]* Increase the final co-solvent concentration: If your assay allows, a slightly higher final DMSO percentage (while remaining below toxic levels) can help.

  • Consider pH modification: As discussed above, ensuring the final buffer pH is above the compound's pKa can keep it in its more soluble, ionized form.

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A2:

  • Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period following dilution from a concentrated organic stock (like DMSO) into an aqueous buffer. It is a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions and is often what is practically relevant for initial in vitro screening. [18]* Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a longer period (e.g., 24-48 hours). [19][20]This is a more fundamental property of the compound.

For early-stage in vitro work, kinetic solubility is often a more pragmatic measurement. However, if you are consistently seeing precipitation, determining the thermodynamic solubility can help you understand the upper concentration limit you can achieve in your assays.

Q3: How do I measure the solubility of my compound?

A3: The "shake-flask" method is a classic approach for determining thermodynamic solubility. [19][21]1. Add an excess amount of your solid pyrazole carboxylic acid to a vial containing your buffer of interest. 2. Agitate the vial at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours to ensure equilibrium is reached. 3. Filter or centrifuge the suspension to remove any undissolved solid. 4. Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS. [22] Q4: Can the choice of buffer salts affect the solubility of my pyrazole carboxylic acid?

A4: Yes, the composition of your buffer can have an effect. High concentrations of salts can either increase ("salting in") or decrease ("salting out") the solubility of organic molecules. While typically a minor effect at standard physiological buffer concentrations, it is something to be aware of. For consistency, it is important to perform solubility assessments in the same buffer system that will be used for the final biological assay.

Conclusion

Successfully overcoming the solubility challenges of pyrazole carboxylic acids in vitro is achievable with a systematic and informed approach. By understanding the physicochemical properties of your molecule and applying the strategies outlined in this guide—from simple pH adjustments to more advanced formulation techniques—you can ensure that your compounds are adequately solubilized for accurate and reliable experimental results. Always remember to validate your solubilization method and include appropriate vehicle controls to maintain the scientific rigor of your research.

References

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  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1). American Pharmaceutical Review. Retrieved January 27, 2026, from [Link]

  • Analytical Method Selection for Drug Product Dissolution Testing. (n.d.). Dissolution Technologies. Retrieved January 27, 2026, from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis. Retrieved January 27, 2026, from [Link]

  • D'souza, A., et al. (2018). In Vitro Enzyme Inhibition: Organic Solvent Effects on Drug Metabolizing Enzymes. Indian Journal of Pharmaceutical Sciences, 80(4), 585-593. [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (n.d.). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • Zahn, N. M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(5), 1507-1516. [Link]

  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-714. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Semantic Scholar. Retrieved January 27, 2026, from [Link]

  • Salt solid dispersions: a formulation strategy to enhance dissolution rate of poorly water-soluble ionic drugs. (n.d.). SciSpace. Retrieved January 27, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 27, 2026, from [Link]

  • An Optimization Approach for the Production of High-Purity Vitamin C-Nicotinamide Cocrystals by the Gas Antisolvent (GAS) Technique with CO2 and Ethanol. (2026, January 21). ACS Omega. Retrieved January 27, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Difluoromethyl Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of difluoromethyl pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing the difluoromethyl (CF2H) group into pyrazole scaffolds. The CF2H group is a valuable bioisostere for hydroxyl, thiol, or hydroxymethyl groups, offering improved metabolic stability and lipophilicity without the significant increase in acidity associated with the trifluoromethyl (CF3) group. However, its synthesis can be challenging.

This resource provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you overcome common hurdles and optimize your reaction conditions.

Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues you may encounter during the synthesis of difluoromethyl pyrazoles. The solutions are based on established chemical principles and peer-reviewed literature.

Issue 1: Low or No Product Yield

Question: I am attempting a direct C-H difluoromethylation of my pyrazole substrate, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low yield in direct C-H difluoromethylation is a common problem that can often be traced back to several key factors: the choice and activation of the difluoromethylating agent, the nature of your pyrazole substrate, and the reaction conditions.

1. Inefficient Reagent Activation or Incompatible Reagent Type:

  • For Nucleophilic Pathways (e.g., using TMSCF2H): The (Difluoromethyl)trimethylsilane (TMSCF2H), also known as the Ruppert-Prakash reagent for difluoromethylation, requires a nucleophilic activator, typically a fluoride source like TBAF (tetrabutylammonium fluoride) or CsF (cesium fluoride), to generate the active [CF2H]– anion. Insufficient activator or poor solubility of the activator can halt the catalytic cycle.

    • Troubleshooting:

      • Ensure the fluoride source is anhydrous, as water can quench the reactive intermediates.

      • Consider using a more soluble fluoride source or a phase-transfer catalyst if you are using an inorganic fluoride like KF or CsF.

      • Increase the equivalents of the activator; sometimes a stoichiometric or even excess amount is required depending on the substrate.

  • For Radical Pathways: Many modern difluoromethylation reactions proceed via a radical mechanism, often using photocatalysis or a chemical oxidant to generate the •CF2H radical from a suitable precursor (e.g., Zn(SO2CF2H)2, "DFMS").

    • Troubleshooting:

      • Check Initiator/Photocatalyst: Ensure your radical initiator (like AIBN or BPO) is fresh and active, or that your photocatalyst is appropriate for the reaction and your light source is emitting at the correct wavelength.

      • Degas the Reaction Mixture: Oxygen is a potent radical scavenger and can inhibit the reaction. Thoroughly degas your solvent and reaction mixture using a freeze-pump-thaw cycle or by sparging with an inert gas like argon or nitrogen.

      • Substrate Compatibility: Highly electron-rich pyrazoles may be prone to oxidation or other side reactions under oxidative conditions. Conversely, very electron-poor pyrazoles may be poor substrates for radical addition.

2. Substrate Reactivity:

  • The electronic nature of your pyrazole is critical. Direct C-H functionalization is often most successful on electron-rich pyrazoles or at specific, activated positions. The regioselectivity (C3, C4, or C5 position) is also heavily influenced by the directing effects of existing substituents.

    • Troubleshooting:

      • Protecting Groups: If your pyrazole has sensitive functional groups (e.g., a free N-H), protection may be necessary. The N-H proton is acidic and can interfere with many reagents. Common protecting groups include Boc, Ts, or a simple alkyl or aryl group.

      • Modify Electronic Properties: If your pyrazole is too electron-poor, consider if a temporary or permanent modification to the substituents could increase the ring's nucleophilicity to make it more amenable to certain types of difluoromethylation.

3. Reaction Conditions:

  • Solvent Choice: The solvent must dissolve all components and be compatible with the reactive intermediates. For radical reactions, solvents that can participate in hydrogen atom transfer (HAT) may be problematic. For ionic pathways, polar aprotic solvents like DMF, DMSO, or THF are common.

  • Temperature: Radical reactions often require thermal initiation or photoredox conditions at room temperature. Ionic reactions can have a wide temperature range, and optimization is often necessary.

    • Troubleshooting:

      • Perform a Solvent Screen: Test a range of solvents (e.g., THF, DMF, MeCN, DCE) to find the optimal medium.

      • Optimize Temperature: Run the reaction at a lower temperature to minimize side reactions or at a higher temperature to overcome an activation barrier. A systematic temperature screen (e.g., 25 °C, 50 °C, 80 °C) is recommended.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired difluoromethyl pyrazole, but I am also getting a significant amount of a regioisomeric byproduct and some decomposition. How can I improve the selectivity?

Answer:

Poor selectivity is often a result of competing reaction pathways or reaction at unintended sites on the pyrazole ring.

1. Lack of Regiocontrol:

  • The C3, C4, and C5 positions of the pyrazole ring have different electronic densities, which are further influenced by substituents. Without a strong directing group, a mixture of isomers is common in direct C-H functionalization.

    • Troubleshooting:

      • Introduce a Directing Group: The use of a removable directing group can force the reaction to occur at a specific position.

      • Change the Mechanism: A radical C-H functionalization may exhibit different regioselectivity compared to a nucleophilic or electrophilic pathway. If you are using a radical method, exploring a transition-metal-catalyzed C-H activation approach could provide a different, and potentially more selective, outcome.

      • Alternative Strategy: Instead of direct C-H functionalization, consider a building block approach. For example, you can synthesize a difluoromethylated precursor (like a difluoromethyl ketone) and then perform a cyclization reaction with a hydrazine to form the pyrazole ring. This method offers absolute control over regiochemistry.

2. Reagent or Product Decomposition:

  • Difluoromethylating reagents can be unstable. For instance, the [CF2H]– anion can decompose. The product itself might also be unstable under the reaction conditions.

    • Troubleshooting:

      • Lower the Temperature: Running the reaction at a lower temperature can often minimize decomposition pathways.

      • Reduce Reaction Time: Monitor the reaction progress by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the product from degrading over time.

      • Use a Slow Addition Strategy: Adding the difluoromethylating reagent or the activator slowly over a period can help maintain a low concentration of reactive intermediates, suppressing side reactions and decomposition.

Frequently Asked Questions (FAQs)

Q1: Which difluoromethylating agent is best for my substrate?

The choice of reagent is highly dependent on your synthetic strategy and substrate.

Reagent ClassExample(s)Typical MechanismBest For...
Nucleophilic TMSCF2H (+ F⁻ source)Nucleophilic AdditionConversion of electrophiles (aldehydes, ketones, imines) into CF2H-containing groups, which can then be used to build pyrazoles.
Radical Zn(SO2CF2H)2 (DFMS), HCF2SO2ClRadical AdditionDirect C-H functionalization of heterocycles, especially those that are good radical acceptors. Often initiated by photocatalysis or oxidants.
Electrophilic Umemoto's ReagentsElectrophilicNot typically used for direct C-H difluoromethylation but can be used with pre-lithiated or Grignard-type pyrazole reagents.

Q2: How do I choose the optimal solvent and temperature?

There is no universal answer, but here are some guiding principles:

  • For Radical Reactions: Start with common polar aprotic solvents like MeCN or DMF at room temperature if using a photocatalyst. For thermal initiation, a higher temperature (60-80 °C) may be needed. Avoid solvents that can be easily oxidized or reduced.

  • For Nucleophilic Reactions (e.g., TMSCF2H): Anhydrous THF is a very common starting point. The temperature can range from 0 °C to reflux, depending on the reactivity of the electrophile.

A systematic Design of Experiments (DoE) approach, screening a matrix of solvents and temperatures, is the most rigorous way to identify optimal conditions.

Q3: What are the safety precautions for handling difluoromethylating reagents?

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle fluoride sources (like TBAF or CsF) with care. They are toxic and corrosive.

  • Quench reactions carefully. Some difluoromethylating agents can react violently with water or other protic sources. It is often best to quench at low temperatures with a saturated solution of ammonium chloride or a similar mild reagent.

  • Consult the Safety Data Sheet (SDS) for each specific reagent before use.

Visualizing the Workflow

General Workflow for Optimizing C-H Difluoromethylation

The following diagram outlines a logical workflow for developing and optimizing a direct C-H difluoromethylation reaction for a novel pyrazole substrate.

G cluster_prep Phase 1: Preparation & Initial Screening cluster_opt Phase 2: Optimization cluster_alt Alternative Strategy Start Define Pyrazole Substrate Protect Protect N-H if Present Start->Protect Reagent_Select Select Reagent Class (Radical vs. Nucleophilic) Protect->Reagent_Select Screen Initial Condition Screen (2-3 Solvents, 2 Temps) Reagent_Select->Screen Analyze Analyze Results (Yield, Purity, Regioselectivity) Screen->Analyze Troubleshoot Troubleshoot Issues (See Guide Above) Analyze->Troubleshoot Optimize Optimize Parameters (Concentration, Equivalents, Time) Troubleshoot->Optimize Problem Identified Building_Block Consider Building Block Approach Troubleshoot->Building_Block Poor Selectivity or Low Reactivity Scale Scale-Up & Isolation Optimize->Scale Success Pure Product Scale->Success Cyclize Synthesize & Cyclize Precursor Building_Block->Cyclize Cyclize->Success

Caption: A decision workflow for developing a difluoromethyl pyrazole synthesis.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed Check_SM Starting Material Consumed? Start->Check_SM Check_Reagent Check Reagent & Activator (Age, Purity, Stoichiometry) Check_SM->Check_Reagent No Decomposition Product or Reagent Decomposition? Check_SM->Decomposition Yes Check_Conditions Verify Reaction Conditions (Temp, Atmosphere, Solvent) Check_Reagent->Check_Conditions Optimize_Conditions Optimize Temp & Solvent Check_Conditions->Optimize_Conditions Change_Reagent Change Reagent Class (e.g., Radical to Nucleophilic) Optimize_Conditions->Change_Reagent No Improvement Lower_Temp Lower Temperature / Slow Addition Decomposition->Lower_Temp

Caption: A systematic guide to troubleshooting low product yield.

Key Experimental Protocols

Protocol: Radical C-H Difluoromethylation of an N-Aryl Pyrazole using DFMS

This protocol is a representative example adapted from literature procedures for the direct difluoromethylation of an electron-rich pyrazole.

Materials:

  • N-Aryl Pyrazole (1.0 equiv)

  • Zinc Difluoromethanesulfinate (DFMS, Zn(SO2CF2H)2) (2.0 equiv)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H2O) (3.0 equiv)

  • Acetonitrile (MeCN) (0.1 M)

Procedure:

  • Reaction Setup: To a clean, dry oven-dried vial equipped with a magnetic stir bar, add the N-Aryl Pyrazole (e.g., 0.5 mmol, 1.0 equiv) and Zinc Difluoromethanesulfinate (DFMS) (1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous acetonitrile (5.0 mL) to the vial.

  • Inert Atmosphere: Seal the vial with a cap and purge with argon or nitrogen for 5-10 minutes.

  • Initiation: Place the vial in a pre-heated heating block at 60 °C.

  • Reagent Addition: Add tert-Butyl hydroperoxide (TBHP) (e.g., 0.21 mL of 70 wt. % solution, 1.5 mmol, 3.0 equiv) dropwise to the stirred reaction mixture over 2 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 60 °C. Monitor the progress of the reaction by taking aliquots and analyzing by TLC or LC-MS every hour. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired difluoromethyl pyrazole.

References

  • Baran, P. S., et al. (2011). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society. Available at: [Link]

troubleshooting inconsistent results in antifungal assays with pyrazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based compounds in antifungal susceptibility testing. Pyrazole derivatives represent a promising class of antifungal agents, with many demonstrating potent activity against a range of pathogenic fungi.[1][2] However, their physicochemical properties, particularly their often hydrophobic nature, can introduce significant variability and inconsistency into standard antifungal assays, leading to unreliable Minimum Inhibitory Concentration (MIC) data and hindering research progress.

This guide is designed to provide in-depth troubleshooting advice and practical, field-proven solutions to the most common challenges encountered during these experiments. By understanding the underlying causes of these issues and implementing robust, self-validating protocols, you can enhance the accuracy, reproducibility, and integrity of your results.

Troubleshooting Guide: In-depth Solutions to Complex Problems

This section addresses multifaceted issues that often require a systematic diagnostic approach.

Q1: My MIC values for the same pyrazole compound are highly variable between experiments (e.g., differing by >2 log₂ dilutions). What are the primary causes and how can I diagnose the issue?

Inconsistent MIC values are a frequent and frustrating problem. The root cause often lies in the interplay between the compound's properties and the assay's physical and biological components. A difference of more than two log₂ dilutions is considered a significant disagreement and warrants investigation.

Causality: The core issue is that the effective concentration of the compound that the fungus is exposed to is not consistent. This can be due to compound loss (precipitation, adsorption) or compromised assay conditions.

Diagnostic Workflow:

Below is a systematic workflow to pinpoint the source of variability.

G Start High MIC Variability Observed (>2 log₂ dilutions) Check_Precipitation Step 1: Visually Inspect for Compound Precipitation Start->Check_Precipitation Check_Adsorption Step 2: Investigate Non-Specific Binding Check_Precipitation->Check_Adsorption No Precipitate Result_Precipitation Issue: Poor Solubility - Reduce final concentration - Optimize solvent use - Perform solubility assay Check_Precipitation->Result_Precipitation Precipitate Observed Check_Stability Step 3: Verify Compound Stability Check_Adsorption->Check_Stability Ruled Out Result_Adsorption Issue: Compound Adsorption - Switch to low-binding plates - Compare plate types Check_Adsorption->Result_Adsorption Suspected Check_Assay_Params Step 4: Review Assay Parameters Check_Stability->Check_Assay_Params Compound Stable Result_Stability Issue: Compound Degradation - Run stability-indicating assay - Prepare fresh stocks Check_Stability->Result_Stability Degradation Confirmed Result_Assay_Params Issue: Assay Drift - Standardize inoculum prep - Validate incubation conditions - Use QC strains Check_Assay_Params->Result_Assay_Params Deviation Found End Consistent MICs Achieved Check_Assay_Params->End All OK Result_Precipitation->End Result_Adsorption->End Result_Stability->End Result_Assay_Params->End

Caption: Diagnostic workflow for troubleshooting MIC variability.

Step-by-Step Protocol:

  • Visual Inspection for Precipitation: Before reading fungal growth, carefully inspect all wells of your microtiter plate against a light source and under a microscope. Look for crystalline structures, cloudiness, or an oily film that is distinct from fungal growth. Precipitation is a common issue when a DMSO stock of a hydrophobic compound is diluted into an aqueous medium, a phenomenon known as "solvent shock".[3]

  • Investigate Non-Specific Binding (Adsorption): Many pyrazole derivatives are hydrophobic and can adsorb to the polystyrene plastic of standard microtiter plates.[4][5] This removes the compound from the media, lowering the effective concentration and leading to erroneously high MICs.

    • Corrective Action: Rerun a critical experiment comparing results from standard tissue-culture-treated plates with those from low-binding or non-binding plates.[6][7] If MICs are consistently lower and more reproducible in the low-binding plates, adsorption is the likely culprit.

  • Verify Compound Stability: The compound may be degrading over the 24-48 hour incubation period at 35°C in the culture medium.[8]

    • Corrective Action: Perform a stability-indicating assay. A simplified approach involves preparing a solution of your compound in the final assay medium (e.g., RPMI 1640) at the highest concentration used. Incubate this solution under the same conditions as your assay (e.g., 35°C for 48 hours). After incubation, analyze the solution using HPLC to see if the parent compound peak has decreased or if new degradation peaks have appeared.[9][10]

  • Review Core Assay Parameters: Even with a stable, soluble compound, inconsistencies in the biological setup can cause variability.

    • Inoculum Effect: Ensure your fungal inoculum is prepared fresh and standardized precisely using a spectrophotometer or hemocytometer to match CLSI/EUCAST guidelines.[11] A higher-than-intended inoculum can overcome the drug, while a lower one can make it appear more potent.

    • Incubation Conditions: Verify that your incubator maintains a stable temperature (e.g., 35°C ± 2°C) and that plates are not subject to evaporation, which would concentrate the drug in the outer wells.[12]

    • Quality Control: Always run a quality control strain (e.g., Candida parapsilosis ATCC 22019) with a known antifungal (like fluconazole) in parallel. If the QC strain MIC is out of the acceptable range, it points to a systemic assay problem rather than a compound-specific one.[13]

Frequently Asked Questions (FAQs)

This section provides direct answers to common, specific questions.

Compound Handling & Preparation

Q2: What is the best way to dissolve my pyrazole compound, and what is the maximum permissible concentration of DMSO in the assay?

Most novel pyrazole compounds have poor aqueous solubility and require an organic solvent.[14]

  • Answer: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent. Prepare a high-concentration stock solution (e.g., 10-50 mM or 10 mg/mL). For the assay, the final concentration of DMSO in the wells should be kept as low as possible, ideally ≤1% v/v. Some studies have shown that DMSO concentrations as low as 2.5% can begin to inhibit the growth of certain fungal species like Candida glabrata.[15][16] Always include a solvent control (media + highest concentration of DMSO used, without the compound) to ensure the solvent itself is not affecting fungal growth.

Q3: I see a precipitate form immediately when I add my DMSO stock to the RPMI 1640 medium. How can I prevent this?

This is a classic solubility problem caused by "solvent shock".[3]

  • Answer:

    • Reduce Final Concentration: The most straightforward solution is to lower the highest concentration of the compound being tested. You may be exceeding its solubility limit in the aqueous medium.

    • Use an Intermediate Dilution Step: Instead of adding the highly concentrated DMSO stock directly to the final assay plate, perform an intermediate dilution in the medium. For example, dilute the DMSO stock 1:10 in media, mix thoroughly, and then use this solution to perform the serial dilutions. This reduces the localized solvent concentration during mixing.

    • Pre-warm the Medium: Ensure your RPMI 1640 medium is warmed to room temperature or 37°C before adding the compound stock. Cold medium can sometimes reduce the solubility of compounds.

    • Perform a Kinetic Solubility Assessment: To proactively determine the solubility limit, prepare serial dilutions of your compound in RPMI 1640 and let them sit at 37°C for 1-2 hours. Identify the highest concentration that remains visually clear. This is your approximate maximum working concentration for the assay.[3]

Assay-Specific Issues

Q4: My pyrazole compound is yellow. How do I prevent its color from interfering with my spectrophotometric MIC endpoint reading?

  • Answer: You must run a "plate blank" control. For every concentration of your compound tested against the fungus, you must also have a corresponding control well on the same plate containing the exact same concentration of compound in sterile medium without any fungus. Before reading the final results, subtract the OD of the compound-only well from the OD of the corresponding well with the fungus. This corrects for the intrinsic absorbance of your compound.

Table 1: Example Plate Setup for Correcting Color Interference

Well ContentsPurposeOD ReadingCorrected OD
Fungus + Compound (50 µg/mL)Test Well0.450.45 - 0.15 = 0.30
Medium + Compound (50 µg/mL)Sample Blank0.15N/A
Fungus + Medium (No Cmpd)Growth Control0.600.60 - 0.05 = 0.55
Medium Only (No Cmpd/Fungus)Media Blank0.05N/A

Q5: Can my compound's activity be affected by components in the media, like serum?

  • Answer: Yes, absolutely. If you supplement your medium with serum (e.g., Fetal Bovine Serum), be aware that hydrophobic compounds can bind extensively to serum proteins like albumin.[19] This sequestration reduces the free concentration of the compound available to act on the fungus, which can lead to a significant increase in the apparent MIC. If your research plan involves eventual in vivo studies, assessing this effect is critical. You can quantify it by running your MIC assay in parallel with and without serum supplementation.

Data Interpretation

Q6: I observe reduced but persistent growth even at high concentrations of my compound (a "trailing" effect). How should I determine the MIC?

The trailing phenomenon, where growth is reduced but not eliminated, is common with azole antifungals and can occur with other fungistatic compounds.

  • Answer: According to CLSI and EUCAST guidelines for azoles, the MIC should be recorded as the lowest drug concentration that produces a significant reduction in growth (typically ≥50%) compared to the growth control well.[11] It is crucial to be consistent. For spectrophotometric readings, this would be the concentration that causes a ≥50% reduction in the corrected OD. For visual reading, this requires comparing the turbidity of the test wells to a 50% growth control standard, which can be prepared by diluting the growth control well 1:1 with sterile medium.

Key Experimental Protocols

Protocol 1: Preparation of Compound Stock and Assay Plates

This protocol is designed to minimize precipitation and ensure accurate final concentrations.

  • Prepare Stock Solution: Dissolve the pyrazole compound in 100% DMSO to create a concentrated stock (e.g., 20 mg/mL). Ensure it is fully dissolved; gentle vortexing or brief sonication may be required. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilution: On the day of the assay, thaw one aliquot of the DMSO stock. Prepare an intermediate working solution by diluting the stock into pre-warmed (37°C) RPMI 1640 medium to a concentration that is 2x the highest desired final concentration. For example, to achieve a final top concentration of 128 µg/mL, prepare a 256 µg/mL intermediate solution. The DMSO concentration in this intermediate solution should be kept low (e.g., ≤2%).

  • Serial Dilutions in Assay Plate:

    • Add 100 µL of sterile RPMI 1640 to wells 2 through 11 of a 96-well low-binding microtiter plate.

    • Add 200 µL of the 2x intermediate working solution (e.g., 256 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound). Well 12 serves as the sterility/media blank control.

  • Inoculation: Prepare the fungal inoculum according to CLSI/EUCAST standards. Add 100 µL of this 2x concentrated inoculum to wells 1 through 11. This dilutes the compound concentrations to their final 1x values and brings the inoculum to its final target density.

  • Final Plate Layout: The plate now contains final compound concentrations from 128 µg/mL down to 0.25 µg/mL, with all necessary controls.

G cluster_0 96-Well Plate Serial Dilution Workflow cluster_1 stock 1. 100% DMSO Stock (e.g., 20 mg/mL) intermediate 2. Intermediate Dilution (2x Final Conc. in RPMI) (e.g., 256 µg/mL) stock->intermediate add_cmpd 3b. Add 200µL of Intermediate to Well 1 intermediate->add_cmpd plate Well 1 Well 2 ... Well 10 Growth Control Media Blank plate:w1->plate:w2 100µL plate:w2->plate:w3 100µL add_media 3a. Add 100µL Media to Wells 2-11 add_cmpd->plate:w1 serial_dil 3c. Perform Serial Dilutions (Transfer 100µL) inoculum 4. Add 100µL of 2x Fungal Inoculum to Wells 1-11 inoculum->plate

Caption: Workflow for preparing compound assay plates.

References

  • Ameziane El Hassani, I., Rouzi, K., Assila, H., Karrouchi, K., & Ansar, M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(4), 478-504. [Link]

  • Yin, J., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6323. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Patel, K., et al. (2011). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. International Journal of Analytical Chemistry, 2011, 890423. [Link]

  • CLSI. (2020). M60 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. Clinical and Laboratory Standards Institute. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell Life Science & Technology Co., Ltd. [Link]

  • Wang, J., et al. (2021). Adsorption behavior of organic pollutants on microplastics. Environmental Pollution, 280, 116930. [Link]

  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]

  • Arendrup, M. C., et al. (2012). EUCAST breakpoints for antifungals. Drug Resistance Updates, 15(3), 133-145. [Link]

  • Ríos, M. C., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(18), 5894. [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. Celegence. [Link]

  • ResearchGate. (2022). Influence of DMSO on antifungal activity during susceptibility testing in vitro. ResearchGate. [Link]

  • ResearchGate. (2021). Unraveling the binding interaction of a bioactive pyrazole-based probe with serum proteins: Relative concentration dependent 1:1 and 2:1 probe-protein stoichiometries. ResearchGate. [Link]

  • Zhang, H., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(1), 229. [Link]

  • Jotanovic, M., et al. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules, 28(2), 803. [Link]

  • Sharma, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 170-179. [Link]

  • Hach. (n.d.). How can sample turbidity interfere with colorimetric methods? Hach Support. [Link]

  • Eagle Analytical. (n.d.). Assay and Stability Testing. Eagle Analytical. [Link]

  • NCBI. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual. [Link]

  • USP. (2014). Strength and Stability Testing for Compounded Preparations. US Pharmacopeia. [Link]

  • Wang, Y., et al. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. Journal of Medical Mycology, 33(4), 101423. [Link]

  • ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media? ResearchGate. [Link]

  • ResearchGate. (2014). How do I prevent the formation of crystals in cell culture? ResearchGate. [Link]

  • Shimadzu. (n.d.). The Horror of Sample Adsorption to Containers (Part 1). Shimadzu Scientific Instruments. [Link]

  • Al-Ostoot, F. H., et al. (2023). Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. Scientific Reports, 13(1), 19349. [Link]

  • CLSI. (2022). M27M44S Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]

  • Bio-Rad. (n.d.). PCR Troubleshooting. Bio-Rad Laboratories. [Link]

  • Singh, R. P., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Current Organic Synthesis, 15(5), 626-653. [Link]

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Validation & Comparative

A Comparative Analysis of Pyrazole and Triazole Antifungal Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The increasing incidence of invasive fungal infections, particularly in immunocompromised populations, presents a significant global health challenge. Azole antifungals have long been a cornerstone of anti-infective therapy, valued for their efficacy and oral bioavailability. Within this broad class, the triazoles are well-established clinical mainstays. However, the emergence of resistance and the need for novel therapeutic options have spurred research into other heterocyclic scaffolds, with pyrazoles emerging as a promising area of investigation. This guide provides a comparative analysis of triazole and pyrazole antifungal agents, detailing their shared mechanism of action, distinct chemical features, and a framework for their experimental evaluation to aid researchers in the field of drug development.

The Common Target: Lanosterol 14α-Demethylase (CYP51)

Both triazole and pyrazole antifungal agents primarily exert their effect by targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51).[1][2][3] This enzyme is essential for the conversion of lanosterol to ergosterol, the primary sterol component of the fungal cell membrane, which is analogous to cholesterol in mammalian cells.[2][4]

The mechanism of action involves the heterocyclic nitrogen atom of the azole ring binding to the heme iron atom in the active site of CYP51.[5] This interaction inhibits the enzyme, disrupting ergosterol synthesis. The subsequent depletion of ergosterol and accumulation of toxic 14α-methylated sterol precursors compromise the integrity and fluidity of the fungal membrane, leading to the inhibition of fungal growth and, ultimately, cell death.[2][3][4]

ergo_pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Mechanism Lanosterol Lanosterol Intermediate 4,4-dimethylcholesta- 8(9),14,24-trien-3β-ol Lanosterol->Intermediate CYP51 (Lanosterol 14α-demethylase) Inhibition Inhibition of Ergosterol Synthesis Ergosterol Ergosterol (Fungal Membrane Integrity) Intermediate->Ergosterol Multiple Steps Azole Azole Antifungal (Pyrazole or Triazole) CYP51_Enzyme CYP51 Enzyme Azole->CYP51_Enzyme Binds to Heme Iron CYP51_Enzyme->Lanosterol CYP51_Enzyme->Inhibition

Caption: Mechanism of action for azole antifungals.

The Triazoles: The Established Gold Standard

The triazole class of antifungals, characterized by a five-membered ring containing three nitrogen atoms, includes several agents that are widely used in clinical practice.

  • First-Generation Triazoles (e.g., Fluconazole, Itraconazole): Fluconazole has been a workhorse for treating infections caused by Candida species and Cryptococcus neoformans. Itraconazole offers a broader spectrum that includes activity against Aspergillus species. However, the efficacy of these agents can be limited by drug resistance and, in the case of itraconazole, variable pharmacokinetics.[4]

  • Second-Generation Triazoles (e.g., Voriconazole, Posaconazole, Isavuconazole): These agents were developed to overcome the limitations of the first-generation triazoles. They exhibit a broader spectrum of activity and increased potency, particularly against fluconazole-resistant Candida species and various molds, including Aspergillus.[4]

Structurally, the evolution of triazoles has focused on modifying the side chain attached to the core scaffold to enhance binding affinity to the target enzyme and improve the pharmacological properties of the drug.[6]

The Pyrazoles: An Emerging Frontier

Pyrazoles, which are five-membered heterocyclic rings containing two adjacent nitrogen atoms, have long been recognized for their diverse biological activities.[7] In the context of antifungal research, pyrazole derivatives are being explored as potential alternatives to classical azoles.

While not yet established in clinical practice for systemic fungal infections, preclinical studies have demonstrated that certain pyrazole-containing compounds exhibit significant antifungal activity.[7][8] Research suggests that the pyrazole scaffold can be functionalized to create potent inhibitors of fungal growth. For example, some pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives have shown notable in vitro activity against various phytopathogenic fungi.[7] Furthermore, studies on the structure-activity relationship (SAR) of pyrazole derivatives indicate that the nature and position of substituents on the pyrazole ring are crucial for determining their antifungal potency.[9][10] The presence of halogenated or electron-donating groups, for instance, has been shown to enhance activity in some series.[10]

The primary appeal of pyrazoles lies in their potential to:

  • Provide novel chemical space for drug design.

  • Overcome existing resistance mechanisms to triazoles.

  • Offer a different spectrum of activity or improved safety profile.

Head-to-Head Comparison: A Data-Driven Analysis

The following table summarizes comparative data for representative triazole agents and investigational pyrazole compounds based on published in vitro studies. It is important to note that the data for pyrazoles are largely from preclinical research and may not be directly comparable to the extensive clinical data available for triazoles.

FeatureRepresentative Triazoles (e.g., Voriconazole)Investigational Pyrazoles (Various Derivatives)
Core Structure 1,2,4-Triazole ringPyrazole ring
Primary MoA Inhibition of Lanosterol 14α-demethylase (CYP51)[4]Inhibition of Lanosterol 14α-demethylase (CYP51) is a common target, though other mechanisms may exist.[11]
Spectrum of Activity Broad-spectrum, including Candida spp., Aspergillus spp., and Cryptococcus neoformans.[6]Varies by compound; some show activity against Candida spp. and phytopathogenic fungi like Rhizoctonia solani and Fusarium graminearum.[7][8]
Reported Potency (MIC) Potent, with MIC values often in the range of 0.06-1 µg/mL against susceptible isolates.[12]Promising, with some derivatives showing EC50/MIC values as low as 0.05-0.37 µg/mL against specific fungi in vitro.[6][7][8]
Development Stage Clinically approved and widely used.Primarily in preclinical or early investigational stages.
SAR Insights Activity is highly dependent on the side-chain substitutions on the triazole scaffold.[6][13]Substituents on the pyrazole ring, such as halogens or alkyl groups, significantly influence antifungal activity.[7][9]

Experimental Validation: A Protocol for Comparative Efficacy Testing

To objectively compare the in vitro efficacy of novel pyrazole compounds against established triazoles, a standardized methodology is essential. The broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is the gold standard, and protocols are well-defined by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[14][15][16]

Protocol: Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27/M60 Guidelines) [14]

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a yeast pathogen.

Materials:

  • Test compounds (e.g., pyrazole derivative, voriconazole) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microtiter plates.

  • RPMI-1640 broth medium with L-glutamine, without bicarbonate, buffered with MOPS.[17]

  • Fungal isolate (e.g., Candida albicans ATCC 90028).

  • Sabouraud Dextrose Agar (SDA).

  • Sterile saline.

  • Spectrophotometer and 0.5 McFarland standard.

Methodology:

  • Drug Preparation:

    • Prepare a stock solution of each antifungal agent.

    • Perform serial two-fold dilutions of the antifungal agents in RPMI-1640 directly in the 96-well plate to achieve final concentrations ranging, for example, from 64 µg/mL to 0.06 µg/mL.[17]

  • Inoculum Preparation:

    • Subculture the yeast strain on an SDA plate and incubate for 24-48 hours at 35°C.[15]

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[15]

    • Dilute this suspension in RPMI-1640 to obtain a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in each well.[15]

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the diluted antifungal agent.

    • Include a positive control (inoculum without drug) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.[18]

  • Endpoint Determination:

    • The MIC is read visually as the lowest concentration of the drug that causes a significant reduction (typically ≥50% for azoles) in growth compared to the positive control.[15]

Causality and Self-Validation: This protocol is self-validating through the inclusion of control wells. The growth control ensures the viability of the fungal inoculum, while the sterility control ensures the medium is not contaminated. Comparing a novel compound against a well-characterized standard like voriconazole on the same plate provides a robust internal reference for its relative potency.

mic_workflow prep_start Start: Fungal Culture on Agar Plate prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) prep_start->prep_inoculum prep_dilution Dilute Inoculum in RPMI Medium prep_inoculum->prep_dilution inoculate Inoculate Plate with Diluted Fungal Suspension prep_dilution->inoculate prep_drug Prepare Antifungal Stock Solutions prep_serial Perform 2-fold Serial Dilutions in 96-Well Plate prep_drug->prep_serial prep_serial->inoculate incubate Incubate Plate (35°C, 24-48h) inoculate->incubate read Read MIC Endpoint (Visually or Spectrophotometrically) incubate->read result Result: Minimum Inhibitory Concentration read->result

Caption: Workflow for MIC determination via broth microdilution.

Structure-Activity Relationship (SAR) Insights

The antifungal activity of both pyrazole and triazole compounds is highly dependent on their chemical structure. Modifications to the core heterocycle and its substituents can dramatically alter potency, spectrum, and pharmacokinetic properties.

SAR_Logic core_pz Pyrazole Core N-1 C-3 C-4 C-5 outcome_potency Increased Potency (Lower MIC) core_pz->outcome_potency Influences outcome_spectrum Broader Spectrum core_pz->outcome_spectrum Influences outcome_pk Improved PK/PD core_pz->outcome_pk Influences outcome_resistance Overcome Resistance core_pz->outcome_resistance Influences core_tz Triazole Core N-1 N-4 Side Chain core_tz->outcome_potency Influences core_tz->outcome_spectrum Influences core_tz->outcome_pk Influences core_tz->outcome_resistance Influences substituents Substituent Modifications (R-groups) substituents->core_pz substituents->core_tz

Caption: Logical relationships in azole antifungal SAR.

For triazoles, the N-1 substituent is critical for CYP51 inhibition. The diversity of the side chains in clinically used triazoles is a testament to the extensive SAR studies that have been conducted.[6] For pyrazoles, research has shown that substitutions at various positions on the ring can modulate activity. For instance, the introduction of trifluoromethyl groups or specific aryl moieties has been shown to either enhance or decrease antifungal effects, highlighting the sensitive nature of these structure-activity relationships.[7]

Conclusion and Future Perspectives

Triazole antifungals remain the cornerstone of therapy for invasive fungal infections, with second-generation agents offering broad-spectrum activity and improved potency.[4] However, the relentless challenge of drug resistance necessitates a continued search for new therapeutic agents. Pyrazoles represent a promising, albeit less explored, class of heterocyclic compounds with demonstrated antifungal potential in preclinical studies. Their distinct chemical scaffold offers new opportunities for drug design and the potential to develop agents active against triazole-resistant pathogens.

For researchers and drug development professionals, the path forward involves the systematic synthesis and evaluation of novel pyrazole derivatives. By employing standardized protocols, such as the CLSI-guided MIC assay, and conducting thorough SAR studies, the scientific community can effectively probe the potential of pyrazoles to become the next generation of clinically valuable antifungal agents.

References

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A Comparative Guide to the Potential In Vitro and In Vivo Efficacy of 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Structurally Promising Molecule

In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects[1]. The molecule 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid presents a compelling case for investigation, integrating three key pharmacophoric elements: a central pyrazole ring, an acetic acid moiety, and a difluoromethyl group. While direct efficacy data for this specific compound is not extensively documented in publicly available literature, an analysis of structurally related compounds allows us to project its potential therapeutic applications and outline a rigorous framework for its evaluation.

The acetic acid side chain is a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential role in modulating inflammatory pathways. Furthermore, the difluoromethyl group is an increasingly utilized functional group in drug design, known for its ability to enhance metabolic stability and binding affinity. Notably, the 3-(difluoromethyl)-1H-pyrazole core is a key component of several succinate dehydrogenase inhibitor (SDHI) fungicides, pointing towards a possible application in antifungal therapy.

This guide provides a comparative analysis of the potential in vitro and in vivo efficacy of 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid against established alternatives in key therapeutic areas. We will delve into the scientific rationale for investigating this compound and provide detailed, field-proven experimental protocols for its comprehensive evaluation.

Potential Therapeutic Applications and Comparative Landscape

Based on the activities of structurally analogous compounds, we can hypothesize two primary therapeutic avenues for 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid: anti-inflammatory and antifungal.

Anti-inflammatory Potential: A Successor to Classical NSAIDs?

The presence of the pyrazole ring and the acetic acid moiety strongly suggests a potential mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. Several pyrazole derivatives are known for their anti-inflammatory properties[2][3].

Comparative Alternatives:

  • Celecoxib: A well-established COX-2 selective inhibitor with a pyrazole core.

  • Diclofenac: A potent, non-selective COX inhibitor with an acetic acid moiety.

A key differentiator for 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid could be its COX selectivity profile and its potency, influenced by the difluoromethyl group.

Antifungal Activity: A New Generation SDHI?

The 3-(difluoromethyl)-pyrazole-4-carboxylic acid scaffold is a well-established pharmacophore in a class of fungicides that inhibit succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain. It is plausible that 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid could exhibit a similar mechanism of action.

Comparative Alternatives:

  • Benzovindiflupyr: A commercial SDHI fungicide containing the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide structure.

  • Fluconazole: A widely used azole antifungal agent with a different mechanism of action (inhibition of ergosterol synthesis).

The efficacy of 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid would depend on its ability to effectively bind to and inhibit fungal SDH, its spectrum of activity against various fungal pathogens, and its safety profile.

Proposed In Vitro Evaluation: A Roadmap to Efficacy Profiling

To empirically determine the efficacy of 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid, a series of robust in vitro assays are necessary.

A. Assessment of Anti-inflammatory Activity

1. COX-1 and COX-2 Inhibition Assay: This is the foundational assay to determine the compound's primary mechanism of anti-inflammatory action and its selectivity.

  • Protocol:

    • Prepare purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Pre-incubate the enzymes with varying concentrations of 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid or reference compounds (Celecoxib, Diclofenac) for 15 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a further 10 minutes at 37°C.

    • Terminate the reaction and measure the production of prostaglandin E2 (PGE2) using a competitive enzyme immunoassay (EIA) kit.

    • Calculate the IC50 values (the concentration required to inhibit 50% of enzyme activity).

2. Cytotoxicity Assay: To assess the compound's safety profile at the cellular level.

  • Protocol (MTT Assay):

    • Seed human cell lines (e.g., HEK293 for normal cells, and a relevant cancer cell line if anticancer activity is also being explored) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid for 24-48 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the CC50 (the concentration that causes 50% cell death).

B. Assessment of Antifungal Activity

1. Antifungal Susceptibility Testing: To determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant fungal pathogens.

  • Protocol (Broth Microdilution):

    • Prepare a standardized inoculum of fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

    • Serially dilute 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid and reference antifungals (Benzovindiflupyr, Fluconazole) in 96-well microtiter plates containing RPMI-1640 medium.

    • Add the fungal inoculum to each well.

    • Incubate the plates at 35°C for 24-48 hours.

    • Determine the MIC, which is the lowest concentration of the compound that visibly inhibits fungal growth.

Hypothetical In Vitro Efficacy Data

The following table presents a hypothetical comparison based on the expected performance of 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid relative to known standards, assuming it possesses the anticipated dual activity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)C. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)
2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid To be determinedTo be determinedTo be determinedTo be determinedTo be determined
Celecoxib>1000.04>2500>64>64
Diclofenac0.10.0110>64>64
BenzovindiflupyrN/AN/AN/A0.50.1
FluconazoleN/AN/AN/A116

N/A: Not applicable

Proposed In Vivo Evaluation: From the Bench to Preclinical Models

Positive in vitro results should be followed by in vivo studies to assess efficacy and safety in a whole-organism context.

A. Anti-inflammatory Efficacy Model

1. Carrageenan-Induced Paw Edema in Rats: A classic model to evaluate acute anti-inflammatory activity.

  • Protocol:

    • Acclimatize male Wistar rats for one week.

    • Administer 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid or a reference drug (e.g., Indomethacin) orally at various doses.

    • After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

B. Antifungal Efficacy Model

1. Murine Model of Systemic Candidiasis: To evaluate the compound's ability to treat a systemic fungal infection.

  • Protocol:

    • Immunosuppress female BALB/c mice with cyclophosphamide.

    • Infect the mice intravenously with a lethal dose of Candida albicans.

    • Begin treatment with 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid or a reference drug (e.g., Fluconazole) via oral gavage, starting 24 hours post-infection and continuing for 7 days.

    • Monitor the survival of the mice daily for 21 days.

    • In a parallel experiment, sacrifice a subset of mice at day 3 post-infection to determine the fungal burden in the kidneys by plating homogenized tissue on Sabouraud Dextrose Agar.

Visualizing the Path Forward: Experimental Workflows

The following diagrams illustrate the proposed experimental workflows for evaluating the in vitro and in vivo efficacy of 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid.

in_vitro_workflow cluster_anti_inflammatory Anti-inflammatory Evaluation cluster_antifungal Antifungal Evaluation COX_assay COX-1/COX-2 Inhibition Assay Cytotoxicity_assay MTT Cytotoxicity Assay COX_assay->Cytotoxicity_assay Assess Safety MIC_assay Antifungal Susceptibility (MIC) Start 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid Start->COX_assay Start->MIC_assay in_vivo_workflow cluster_anti_inflammatory Anti-inflammatory Model cluster_antifungal Antifungal Model Start Positive In Vitro Results Paw_edema Carrageenan-Induced Paw Edema Start->Paw_edema Candidiasis_model Systemic Candidiasis Model Start->Candidiasis_model Efficacy_assessment_inflammation Inflammatory Efficacy Paw_edema->Efficacy_assessment_inflammation Measure Edema Inhibition Efficacy_assessment_antifungal Antifungal Efficacy Candidiasis_model->Efficacy_assessment_antifungal Assess Survival & Fungal Burden

Caption: Proposed in vivo validation workflow.

Conclusion: A Molecule of Untapped Potential

While direct experimental evidence for the efficacy of 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid is currently lacking in the scientific literature, a thorough analysis of its structural components points towards significant therapeutic potential, primarily in the realms of anti-inflammatory and antifungal applications. The pyrazole-acetic acid framework is a well-trodden path for successful anti-inflammatory agents, and the difluoromethyl-pyrazole moiety is a hallmark of potent SDHI antifungals.

The experimental roadmap laid out in this guide provides a comprehensive strategy for elucidating the true in vitro and in vivo efficacy of this compound. The proposed assays are industry-standard, robust, and designed to yield clear, interpretable data that will unequivocally define the compound's activity profile and its potential for further development. It is through such rigorous, hypothesis-driven investigation that we can unlock the full therapeutic potential of novel chemical entities like 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid.

References

Sources

Navigating the Labyrinth of Resistance: A Comparative Guide to Cross-Resistance Profiles of Novel Pyrazole-Derived SDHI Fungicides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals dedicated to the development of novel agrochemicals, the emergence of fungicide resistance is a persistent and evolving challenge. This guide provides an in-depth, objective comparison of the cross-resistance profiles of fungicides derived from the promising scaffold, 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid. By synthesizing experimental data and elucidating the underlying molecular mechanisms, this document serves as a critical resource for designing effective and sustainable disease management strategies.

Introduction: The Rise of SDHIs and the Pyrazole Carboxamide Frontier

Succinate dehydrogenase inhibitors (SDHIs) have become a cornerstone in the management of a broad spectrum of fungal plant pathogens.[1][2][3] Their mechanism of action involves the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, a critical component of the mitochondrial respiratory chain.[3][4] This disruption of fungal respiration leads to potent fungicidal activity.[3]

Within the diverse chemical landscape of SDHIs, compounds synthesized from pyrazole-carboxylic acid precursors, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, have given rise to a powerful generation of fungicides.[5][6] These include commercially significant agents like Benzovindiflupyr, Fluxapyroxad, and Isopyrazam. The core structure of 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid represents a key building block for developing next-generation SDHIs with potentially improved efficacy and resistance-breaking properties. However, the specter of cross-resistance among different SDHIs looms large, necessitating a thorough understanding of their comparative performance against resistant fungal strains.

The Mechanics of Resistance: Mutations in the SDH Enzyme

Resistance to SDHI fungicides in phytopathogenic fungi is primarily target-site based, arising from mutations in the genes encoding the subunits of the SDH enzyme (SdhA, SdhB, SdhC, and SdhD).[2][4] These mutations alter the fungicide-binding site, reducing the inhibitory effect of the compound. The specific amino acid substitution determines the level of resistance to a particular SDHI and, crucially, the cross-resistance pattern to other members of the same class.[1][4][7][8]

For instance, mutations in the SdhB subunit, such as H272R/Y, P225F/H, and N230I, have been frequently identified in resistant isolates of Botrytis cinerea.[1][7][8] Similarly, substitutions in SdhC (e.g., N86S) and SdhB (e.g., I262V) have been linked to resistance in Blumeriella jaapii.[4] The diversity of these mutations underscores the complexity of SDHI resistance and the need for comprehensive cross-resistance profiling.

Experimental Design for Cross-Resistance Assessment

To objectively compare the performance of a novel SDHI derived from 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid (designated here as EXP-PYRAZOFEN) against established alternatives, a rigorous experimental workflow is essential.

Generation of Resistant Fungal Isolates

The generation of resistant fungal isolates is a prerequisite for any cross-resistance study. This can be achieved through two primary methods:

  • UV Mutagenesis: Exposing sensitive (wild-type) fungal spores to ultraviolet (UV) radiation can induce random mutations in the fungal genome, including the Sdh genes. Subsequent selection on fungicide-amended media allows for the isolation of resistant mutants.

  • Fungicide Adaptation: Continuously culturing a sensitive fungal strain on media with gradually increasing concentrations of a specific SDHI can select for spontaneous resistant mutants over time.

Sensitivity Testing and EC₅₀ Determination

The sensitivity of both wild-type and resistant fungal isolates to a panel of SDHI fungicides is quantified by determining the half-maximal effective concentration (EC₅₀). This is the concentration of the fungicide that inhibits fungal growth by 50%. The mycelial growth assay is a standard method for this purpose.

  • Prepare Fungicide Stock Solutions: Dissolve each fungicide in an appropriate solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Prepare Fungicide-Amended Media: Serially dilute the stock solutions and add them to molten potato dextrose agar (PDA) to achieve a range of final concentrations. Pour the amended PDA into Petri dishes.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the margin of an actively growing fungal culture onto the center of each fungicide-amended plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 20-25°C) in the dark for a period determined by the growth rate of the fungus.

  • Measurement and Calculation: Measure the diameter of the fungal colony in two perpendicular directions. Calculate the percentage of mycelial growth inhibition relative to a control plate without fungicide. Use probit analysis or non-linear regression to determine the EC₅₀ value from the dose-response curve.

Molecular Characterization of Resistance

To understand the genetic basis of resistance, the SdhB, SdhC, and SdhD genes from the resistant isolates are amplified by PCR and sequenced. The resulting sequences are then compared to the wild-type sequence to identify any mutations.

Experimental Workflow for Cross-Resistance Profiling

G cluster_0 Isolate Generation & Characterization cluster_1 Sensitivity Testing cluster_2 Data Analysis WT Wild-Type Fungal Strain Mutagenesis UV Mutagenesis or Fungicide Adaptation WT->Mutagenesis Selection Selection on SDHI-amended Media Mutagenesis->Selection Resistant_Isolates Resistant Isolates Selection->Resistant_Isolates Sequencing Sdh Gene Sequencing Resistant_Isolates->Sequencing EC50 EC₅₀ Determination (Mycelial Growth Assay) Resistant_Isolates->EC50 Mutation_ID Identification of Mutations Sequencing->Mutation_ID Cross_Resistance Cross-Resistance Profile Analysis Mutation_ID->Cross_Resistance Panel Panel of SDHI Fungicides (EXP-PYRAZOFEN, Boscalid, Fluxapyroxad, etc.) RF_Calc Resistance Factor (RF) Calculation RF = EC₅₀ (Resistant) / EC₅₀ (Wild-Type) RF_Calc->Cross_Resistance

Caption: Workflow for assessing SDHI cross-resistance.

Comparative Performance: Cross-Resistance Profiles

The following tables present hypothetical but representative data from a cross-resistance study comparing EXP-PYRAZOFEN with other leading SDHI fungicides against a panel of Botrytis cinerea isolates with known SdhB mutations.

Table 1: EC₅₀ Values (µg/mL) of SDHI Fungicides against Botrytis cinerea Isolates

Isolate IDSdhB MutationEXP-PYRAZOFENBoscalidFluxapyroxadIsopyrazamBenzovindiflupyr
WTWild-Type0.050.120.080.030.04
R-1H272R0.85>100>500.950.06
R-2H272Y1.20>10025.51.500.07
R-3P225F>5085.0>50>50>50
R-4N230I>5095.0>50>50>50

Table 2: Resistance Factors (RF) for Botrytis cinerea Isolates

Isolate IDSdhB MutationEXP-PYRAZOFENBoscalidFluxapyroxadIsopyrazamBenzovindiflupyr
R-1H272R17>833>625321.5
R-2H272Y24>833319501.8
R-3P225F>1000708>625>1667>1250
R-4N230I>1000792>625>1667>1250
Interpretation of Results
  • No Cross-Resistance: A key finding from this hypothetical data is the performance of Benzovindiflupyr against isolates with H272R and H272Y mutations. While these mutations confer high levels of resistance to Boscalid, Fluxapyroxad, Isopyrazam, and EXP-PYRAZOFEN, they have a minimal impact on the efficacy of Benzovindiflupyr. This suggests a lack of cross-resistance and highlights the potential of Benzovindiflupyr in managing populations where these specific mutations are prevalent.[7][9]

  • Positive Cross-Resistance: The P225F and N230I mutations demonstrate strong positive cross-resistance across all tested SDHIs, including EXP-PYRAZOFEN.[8] This indicates that these mutations significantly compromise the binding of a wide range of pyrazole carboxamide fungicides.

  • Variable Cross-Resistance: The H272R and H272Y mutations show a more variable pattern. While they confer high resistance to several SDHIs, the level of resistance to Fluxapyroxad in the H272Y mutant is notably high but not completely insensitive, unlike with Boscalid.[8] EXP-PYRAZOFEN shows a moderate level of resistance in these mutants.

Cross-Resistance Relationships

G H272R H272R Boscalid Boscalid H272R->Boscalid High Fluxapyroxad Fluxapyroxad H272R->Fluxapyroxad High Isopyrazam Isopyrazam H272R->Isopyrazam Mod EXP_PYRAZOFEN EXP-PYRAZOFEN H272R->EXP_PYRAZOFEN Mod Benzovindiflupyr Benzovindiflupyr H272R->Benzovindiflupyr Low H272Y H272Y H272Y->Boscalid High H272Y->Fluxapyroxad High H272Y->Isopyrazam Mod H272Y->EXP_PYRAZOFEN Mod H272Y->Benzovindiflupyr Low P225F P225F P225F->Boscalid High P225F->Fluxapyroxad High P225F->Isopyrazam High P225F->EXP_PYRAZOFEN High P225F->Benzovindiflupyr High N230I N230I N230I->Boscalid High N230I->Fluxapyroxad High N230I->Isopyrazam High N230I->EXP_PYRAZOFEN High N230I->Benzovindiflupyr High

Caption: Visualization of cross-resistance patterns.

Molecular Insights and Future Directions

The differential cross-resistance profiles can be attributed to the specific interactions between the fungicide molecule and the amino acid residues in the ubiquinone-binding pocket of the SDH enzyme. Molecular docking studies can provide valuable insights into how a particular mutation affects the binding affinity of different SDHIs.

For drug development professionals, these findings have significant implications:

  • Structure-Activity Relationship (SAR) Studies: The data from cross-resistance studies can inform the design of new SDHI molecules that are less susceptible to the effects of common resistance mutations.

  • Resistance Management Strategies: A thorough understanding of cross-resistance patterns is crucial for devising effective fungicide rotation programs. For example, in a field where resistance to boscalid due to the H272R mutation is confirmed, an application of benzovindiflupyr would likely be more effective than another pyrazole carboxamide that exhibits cross-resistance.

  • Molecular Diagnostics: The identification of specific mutations associated with resistance enables the development of rapid molecular diagnostic tools to monitor the frequency of resistant alleles in pathogen populations, allowing for more informed and timely management decisions.

References

  • Proffer, T., et al. (2021). Resistance to Boscalid, Fluopyram and Fluxapyroxad in Blumeriella jaapii from Michigan (U.S.A.): Molecular Characterization and Assessment of Practical Resistance in Commercial Cherry Orchards. MDPI. [Link]

  • Li, X., et al. (2023). Risk Evaluation of Benzovindiflupyr Resistance of Verticillium dahliae Population in Maine. Plant Disease. [Link]

  • Saim, F., et al. (2023). Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI) in Botrytis cinerea and Development of Molecular Diagnostic Tools for SDHI Resistance Detection. Phytopathology®. [Link]

  • Cultivar Magazine. (2025). Study evaluates resistance to the fungicide isopyrazam. Cultivar Magazine. [Link]

  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]

  • Fan, Z., et al. (2017). Fluxapyroxad Resistance Mechanisms in Sclerotinia sclerotiorum. Plant Disease. [Link]

  • Li, Y., et al. (2017). Activity, Translocation, and Persistence of Isopyrazam for Controlling Cucumber Powdery Mildew. Plant Disease. [Link]

  • Palacios, C. A. G., & Avenot, H. F. (n.d.). Baseline Sensitivity to Benzovindiflupyr of Alternaria alternata Isolates Exposed to SDHI Fungicides in Pistachio with Alternari. eScholarship, University of California. [Link]

  • PubChem. (n.d.). 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid. PubChem. [Link]

  • Saim, F., et al. (2023). Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI) in Botrytis cinerea and Development of Molecular Diagnostic Tools for SDHI Resistance Detection. PubMed. [Link]

  • PDB, A., et al. (2021). Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. MDPI. [Link]

  • ResearchGate. (2014). Resistance to Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Strawberry. ResearchGate. [Link]

  • Aldridge, K. E. (1993). Cross-resistance to beta-lactam-beta-lactamase inhibitor combinations and clindamycin among cefoxitin-resistant and cefoxitin-susceptible strains of the Bacteroides fragilis group. PubMed. [Link]

  • UGD Publishing System. (n.d.). 41 THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT INTRODUCTION According to FRAC, fungic. UGD Publishing System. [Link]

  • ResearchGate. (2024). Resistance risk assessment for benzovindiflupyr in Sclerotium rolfsii and transmission of resistance genes among population. ResearchGate. [Link]

  • Kim, Y., & Lee, C. (2020). Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Research in Plant Disease. [Link]

  • JMPR. (2010). Isopyrazam 165. inchem.org. [Link]

  • Amiri, A., et al. (2014). Resistance to Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Strawberry. Plant Disease. [Link]

  • EPA. (n.d.). A Review of Syngenta's Petition for Extension of Exclusive Use for Benzovindiflupyr. EPA. [Link]

  • ResearchGate. (2022). (PDF) Biological and molecular characterizations of fluxapyroxad-resistant isolates of Botrytis cinerea. ResearchGate. [Link]

  • ResearchGate. (n.d.). A Review of Current Knowledge of Resistance Aspects for the Next-Generation Succinate Dehydrogenase Inhibitor Fungicides. ResearchGate. [Link]

  • ResearchGate. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. ResearchGate. [Link]

  • AERU. (n.d.). Isopyrazam (Ref: SYN 520453). University of Hertfordshire. [Link]

  • Wang, X., et al. (2026). Unveiling hidden risks of chiral fungicide benzovindiflupyr: Stereoselectivity in soil antibiotic resistance gene transmission. PubMed. [Link]

  • Bocascience. (2026). Chemical properties and pesticide applications of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Bocascience. [Link]

  • Al-Warhi, T., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. MDPI. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison and detailed validation protocols for analytical methods applicable to 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid. Designed for researchers, scientists, and drug development professionals, this document offers in-depth technical insights and field-proven strategies to ensure analytical procedures are fit for their intended purpose, adhering to stringent regulatory standards.

Introduction: The Analytical Imperative for a Novel Pyrazole Compound

2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid is a substituted pyrazole acetic acid derivative. Compounds of this class are of significant interest in medicinal chemistry and drug development. The robust characterization and quantification of this molecule, whether as a drug substance, intermediate, or in a final product, is paramount for ensuring quality, safety, and efficacy. The process of analytical method validation provides documented evidence that a chosen analytical procedure is suitable for its intended use. This guide is structured to navigate the complexities of selecting and validating an appropriate analytical method for this specific analyte, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.

Strategic Selection of an Analytical Technique

The physicochemical properties of 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid—namely its carboxylic acid group (making it acidic and polar), pyrazole ring (providing a UV chromophore), and difluoromethyl group—dictate the most suitable analytical technologies. The objective is to achieve reliable quantification, often for assay and impurity determination.

Comparative Analysis of Primary Analytical Methods
Method Principle Advantages for this Analyte Disadvantages & Causal Factors Best Suited For
HPLC-UV Chromatographic separation based on polarity, with detection via UV absorbance.High Robustness & Versatility: Ideal for routine QC. The pyrazole ring provides a strong UV chromophore for sensitive detection. Direct Analysis: No derivatization required. Cost-Effective: Widely available instrumentation and lower operational costs.Limited Specificity: Relies on chromatographic retention time for identification, which can be ambiguous if co-eluting impurities have similar UV spectra. Moderate Sensitivity: May not be suitable for trace-level impurity quantification without concentration steps.Assay, purity determination, and routine quality control of the drug substance and product.
LC-MS Chromatographic separation coupled with mass spectrometry for detection.Unmatched Specificity: Provides mass-to-charge ratio (m/z) data, confirming molecular identity unequivocally. Exceptional Sensitivity: Ideal for detecting and quantifying trace-level impurities and degradation products.Higher Cost & Complexity: Instrumentation is more expensive and requires specialized expertise for operation and maintenance. Matrix Effects: Ionization efficiency can be suppressed or enhanced by components in the sample matrix, requiring careful method development.Impurity profiling, metabolite identification, and quantitative analysis of low-level analytes.
GC-MS Separation of volatile compounds in the gas phase, coupled with mass spectrometry.High Resolution: Capillary GC columns offer excellent separation efficiency for complex mixtures.Requires Derivatization: The analyte is non-volatile due to its carboxylic acid group. A chemical derivatization step (e.g., esterification) is mandatory to increase volatility, adding complexity, time, and potential for analytical error.Not recommended for routine analysis due to the indirect nature of the workflow. Potentially useful for specific investigations, such as identifying volatile impurities.

Validation of an HPLC-UV Method: A Self-Validating System

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose. The validation process itself is a self-validating system, where each experiment is designed to test a specific performance characteristic against pre-defined acceptance criteria derived from regulatory guidelines such as ICH Q2(R2).

The Validation Workflow

The validation of an analytical method is a systematic process. It begins with a fully developed and optimized method and proceeds through a series of experiments to demonstrate its performance.

G cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Post-Validation Method_Development Method Development & Optimization Validation_Protocol Validation Protocol Preparation Method_Development->Validation_Protocol Specificity Specificity / Selectivity Validation_Protocol->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Validation_Report Validation Report Generation Robustness->Validation_Report Lifecycle_Management Method Lifecycle Management Validation_Report->Lifecycle_Management

Caption: A typical workflow for analytical method validation.

Proposed HPLC Method Parameters (for Validation)
  • Column: Ascentis C18, 4.6 x 150 mm, 3.5 µm (or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Diluent: 50:50 Acetonitrile:Water

Causality behind Choices: A C18 column is chosen for its versatility in retaining moderately polar compounds. The acidic mobile phase (0.1% formic acid) is critical; it suppresses the ionization of the analyte's carboxylic acid group, ensuring a single, non-ionized form interacts with the stationary phase. This leads to better retention, improved peak symmetry, and robust performance. Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff.

Experimental Protocols and Acceptance Criteria

The following sections detail the experimental design for each validation parameter, grounded in the principles of ICH Q2(R1).

Specificity

Objective: To demonstrate that the analytical procedure can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Forced Degradation: Subject the analyte solution to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.

  • Blank Analysis: Inject the diluent to ensure no interfering peaks are present at the analyte's retention time.

  • Placebo Analysis (if applicable for drug product): Analyze a placebo formulation to demonstrate lack of interference from excipients.

  • Impurity Spiking: Spike the analyte solution with known related substances (if available) to confirm resolution.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the analyte in both unstressed and stressed samples. The analysis confirms that the chromatographic peak for the analyte is not co-eluting with other components.

Acceptance Criteria:

  • The analyte peak should be well-resolved from any degradation products or impurities, with a resolution (Rs) of >1.5.

  • No significant interfering peaks should be observed in the blank or placebo chromatograms at the analyte's retention time.

  • The peak purity angle should be less than the peak purity threshold, indicating spectral homogeneity.

Linearity

Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five concentrations by diluting the stock solution, typically covering 50% to 150% of the expected working concentration for an assay.

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

Data Presentation: Linearity Study

Concentration (µg/mL) Injection 1 Area Injection 2 Area Injection 3 Area Mean Area
50 498,500 501,000 499,750 499,750
75 751,200 749,800 752,500 751,167
100 1,002,000 1,005,000 1,001,500 1,002,833
125 1,255,000 1,253,000 1,258,000 1,255,333
150 1,501,500 1,506,000 1,503,000 1,503,500
Regression Output Value
Correlation Coefficient (r²) > 0.999
Slope 10,015

| Y-Intercept | 520 | | | |

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should not be significantly different from zero.

Range

Objective: To establish the interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

Experimental Protocol: The range is confirmed by the data from the linearity, accuracy, and precision studies. No separate experiments are typically needed.

Acceptance Criteria: The method is demonstrated to be acceptable for linearity, accuracy, and precision across the claimed range. For an assay, this is typically 80-120% of the test concentration.

Accuracy

Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol (for Drug Substance):

  • Prepare solutions at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates per level.

  • Analyze these solutions and calculate the percentage recovery by comparing the measured concentration to the nominal concentration.

Data Presentation: Accuracy Study

Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
80% 80.0 79.8 99.75
100% 100.0 100.3 100.30
120% 120.0 120.6 100.50

| Mean Recovery | | | 100.18% |

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision:

    • Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments.

Data Presentation: Precision Study

Parameter Replicate 1 Replicate 2 Replicate 3 Replicate 4 Replicate 5 Replicate 6 Mean %RSD
Repeatability (Assay %) 99.8 100.2 100.5 99.7 100.1 100.3 100.1 0.3%

| Intermediate Precision (Assay %) | 100.5 | 100.9 | 99.9 | 101.0 | 100.4 | 100.7 | 100.6 | 0.4% |

Acceptance Criteria:

  • The Relative Standard Deviation (%RSD) for repeatability should be ≤ 1.0%.

  • The %RSD for intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • Determine the concentration that yields a S/N ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields a S/N ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by analyzing a series of samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.

Acceptance Criteria:

  • LOD is typically demonstrated by a S/N ratio of ~3:1.

  • LOQ is demonstrated by a S/N ratio of ~10:1, with proven precision and accuracy at this concentration.

Robustness

Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Examples of variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.1 units)

    • Wavelength (± 2 nm)

  • Analyze the system suitability solution under each condition and assess the impact on parameters like retention time, peak area, and resolution.

Acceptance Criteria:

  • System suitability parameters (e.g., resolution, tailing factor) must still pass their acceptance criteria under all varied conditions.

  • The results should not be significantly impacted by the minor changes, demonstrating the method's reliability.

G Method Validated Method Linearity Linearity Range Range Linearity->Range Defines Accuracy Accuracy Accuracy->Range Confirms Precision Precision Precision->Range Confirms Range->Method Establishes

Caption: Interrelationship of key validation parameters.

Conclusion

The validation of an analytical method for a novel compound like 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid is a rigorous, multi-faceted process that underpins the reliability of all subsequent quality assessments. While several techniques can be employed, an HPLC-UV method provides an optimal balance of performance, robustness, and cost-effectiveness for routine assay and impurity analysis. The detailed protocols and acceptance criteria presented in this guide, based on established ICH principles, offer a robust framework for scientists to demonstrate that a chosen method is fit for its intended purpose. The successful execution of these validation studies ensures data integrity and compliance with global regulatory expectations, which is a cornerstone of modern drug development.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Q2 r1 guidelines Source: Slideshare URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Analytical Method Validation for Biopharmaceuticals Source: SciSpace URL: [Link]

  • Title: Validation of analytical methods for active constituents and agricultural products Source: Australian Pesticides and Veterinary Medicines Authority URL: [Link]

  • Title: Validation of Analytical Methods for Pharmaceutical Analysis Source: Mourne Training Services URL: [Link]

  • Title: Analytical Method Validation: are your analytical methods suitable for intended use? Source: Reading Scientific Services Ltd URL: [Link]

  • Title: VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE Source: OMICS International URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Technobis URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation URL: [Link]

  • Title: EANM guideline on the validation of analytical methods for radiopharmaceuticals Source: European Journal of Nuclear Medicine and Molecular Imaging URL: [Link]

  • Title: Analytical Method Validation Parameters: An Updated Review Source: PharmaTutor URL: [Link]

  • Title: Validation Of Analytical Methods For Pharmaceutical Analysis Source: www .ec -undp URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link]

  • Title: Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis Source: LMA leidykla URL: [Link]

  • Title: (Pyrazol-4-yl)acetic

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, pyrazole-containing compounds are of significant interest. 2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid is a heterocyclic building block whose unique structural features, particularly the difluoromethyl group, contribute to its utility. However, these same features necessitate a rigorous and informed approach to its handling and disposal. Improper disposal not only poses a direct threat to personnel and the environment but can also result in significant regulatory non-compliance.

This guide provides an in-depth, procedural framework for the safe disposal of 2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid. Moving beyond a simple checklist, it elucidates the chemical reasoning behind each step, empowering researchers to manage this waste stream with confidence, scientific integrity, and a commitment to safety.

Hazard Identification and Risk Assessment: Understanding the 'Why'

A robust disposal plan begins with a thorough understanding of the compound's intrinsic hazards. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be available, we can infer its hazard profile from close structural analogs and its constituent functional groups. The primary reference for safe handling and disposal remains the product's specific SDS.[1]

Inferred Hazard Profile: The structure combines a pyrazole ring, an acetic acid moiety, and a difluoromethyl group.

  • Pyrazole Core & Acetic Acid Functionality: Analogs such as 2-(1H-Pyrazol-3-yl)acetic acid and 3,5-Dimethyl-1H-pyrazole-1-acetic acid are classified as harmful if swallowed, and capable of causing skin and serious eye irritation.[2][3] The acetic acid component introduces corrosive properties.[4][5]

  • Difluoromethyl Group: The presence of fluorine is a critical consideration. While molecules with a single fluorinated carbon, like this one, are generally considered less persistent than per- and polyfluoroalkyl substances (PFAS) and are not classified as such by the EPA, their thermal decomposition can be hazardous.[6][7] Incomplete combustion can lead to the formation of highly toxic and corrosive hydrogen fluoride (HF) gas.[8][9]

Summary of Hazard Classifications

Based on data from closely related compounds, the following GHS classifications should be assumed in the absence of a specific SDS.

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][10]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][10]
Serious Eye Damage/IrritationCategory 2A/2H319: Causes serious eye irritation[2][10]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][10]

Personnel Protection and Engineering Controls

Given the identified hazards, a multi-layered approach to safety is essential, combining engineering controls and personal protective equipment (PPE).

Engineering Controls: All handling of 2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid, both in its pure form and in solution, as well as the preparation of its waste, must be conducted in a certified chemical fume hood to mitigate inhalation risks.[4][11] The ventilation system helps to contain vapors and fine dust, protecting the user.

Personal Protective Equipment (PPE): The following PPE is mandatory when handling the compound and its waste.

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles or a face shieldProtects against splashes and dust, preventing serious eye irritation.[2]
Hand Protection Chemically resistant gloves (e.g., Nitrile)Prevents skin contact and irritation.[11] Always inspect gloves before use and use proper removal technique.[2]
Body Protection Flame-resistant lab coat and full-length pantsProtects skin from accidental contact.
Footwear Closed-toe shoesPrevents exposure from spills.
Respiratory Use in fume hood is primary control.For spill cleanup or in case of ventilation failure, a respirator may be required as per OSHA guidelines.[11][12]

On-Site Waste Management and Segregation Protocol

Effective waste management hinges on meticulous segregation at the point of generation.[13] Mixing incompatible waste streams can lead to dangerous chemical reactions, turning a manageable situation into an emergency.

Step-by-Step Segregation and Collection:

  • Identify the Waste Stream: Clearly define what is being disposed of:

    • Solid Waste: Unused or expired pure compound, contaminated absorbents from spills.

    • Liquid Waste: Solutions containing the compound (e.g., in organic solvents or aqueous buffers).

    • Contaminated Sharps: Needles, scalpels, or glass pipettes used to handle the compound.

    • Contaminated Labware: Glassware, plasticware, and gloves.

  • Select Appropriate Waste Containers:

    • Solid & Liquid Waste: Use a dedicated, chemically compatible container (e.g., high-density polyethylene - HDPE) with a secure, vapor-tight lid.[1][14][15] The container must be in good condition and free of external contamination.[1]

    • Sharps: Use a designated, puncture-resistant sharps container.[14]

  • Label Waste Containers Immediately: Before adding any waste, label the container clearly.[16] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid"

    • Associated hazards (e.g., "Corrosive," "Irritant")

    • The date accumulation started.

  • Segregate by Compatibility: This is a critical step.

    • DO NOT mix this acidic waste with bases, strong oxidizing agents, or cyanides.[1][17] This prevents violent exothermic reactions, gas evolution, or the formation of more hazardous substances.

    • Keep halogenated organic waste separate from non-halogenated waste streams unless your institution's waste protocol directs otherwise. This can impact disposal costs and methods.

  • Accumulate Waste Safely:

    • Keep waste containers closed at all times, except when adding waste.[16]

    • Store waste containers in a designated satellite accumulation area within the lab. This area should have secondary containment to control spills.[17]

    • Do not overfill containers; a good rule of thumb is to fill liquid containers to no more than 75% capacity to allow for vapor expansion.[1]

Spill and Emergency Procedures

Preparedness is key to managing accidental releases safely.

First Aid Measures (Based on Analog SDSs[2][10]):

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[1] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Cleanup Protocol:

  • Assess the Situation: Determine the size and immediate risk of the spill. If the spill is large, involves highly concentrated material, or you feel it is beyond your capability to handle, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[1][11]

  • Control the Spill: For small, manageable spills, wear the appropriate PPE (including a respirator if necessary).

  • Contain and Absorb: Cover the spill with a compatible absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels for large spills.

  • Collect and Containerize: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbents, gloves, etc.) must be disposed of as hazardous waste in the same container.[1]

Final Disposal Pathways

The ultimate disposal of 2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid must be conducted by a licensed and certified hazardous waste management company in accordance with all local, state, and federal regulations.[10][18]

  • Recommended Method: High-Temperature Incineration: This is the preferred disposal method for many fluorinated organic compounds. The process must be carried out in a specialized hazardous waste incinerator equipped with afterburners and alkaline scrubbers. This ensures the complete destruction of the organic molecule and captures harmful byproducts like hydrogen fluoride (HF).

  • Alternative Method: Hazardous Waste Landfill: While an option, landfilling is generally less preferable for organic compounds. The chemical waste must be packaged and transported to a specially designed and permitted hazardous waste landfill to prevent environmental contamination.[19]

Never discharge this chemical or its solutions down the drain or dispose of it with general laboratory trash.[2][18]

Disposal Decision Workflow

The following diagram outlines the logical steps for managing the waste stream of 2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid from generation to disposal.

G cluster_0 Phase 1: Generation & Identification cluster_1 Phase 2: On-Site Management cluster_2 Phase 3: Final Disposition start Waste Generated identify Identify Waste Type (Solid, Liquid, Contaminated Labware) start->identify select_container Select Labeled, Compatible Waste Container identify->select_container segregate Segregate Waste (Acidic, Halogenated Stream) select_container->segregate store Store in Secondary Containment in Satellite Accumulation Area segregate->store full Container Full or Collection Date Reached? store->full contact_ehs Contact Institutional EHS for Waste Pickup full->contact_ehs transport Transport by Licensed Hazardous Waste Vendor contact_ehs->transport disposal Final Disposal (e.g., High-Temp Incineration) transport->disposal

Caption: Waste Disposal Workflow for 2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid.

References

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Carl ROTH. Safety Data Sheet: Acetic acid.
  • Fisher Scientific. Safety Data Sheet: Acetic acid, glacial.
  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
  • Occupational Safety and Health Administration. DICHLORODIFLUOROMETHANE.
  • Fisher Scientific. Safety Data Sheet: 1H-Pyrazole.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • European Chemicals Agency. Pyrazole - Substance Information.
  • Angene Chemical. (2021, May 1). Safety Data Sheet: 2-(1H-Pyrazol-3-yl)acetic acid.
  • Occupational Safety and Health Administration. FLUORIDES (as F).
  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Centers for Disease Control and Prevention. OSHA Respirator Requirements for Selected Chemicals.
  • Environmental Marketing Services. (2025, August 4). Effective Laboratory Waste Management Tips.
  • UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321.
  • University of Hawaii. Standard Operating Procedure: Glacial Acetic Acid.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • Occupational Safety and Health Administration. Fluoride (F- & HF) in Workplace Atmospheres.
  • U.S. Environmental Protection Agency. (2025, November 14). EPA Posts FAQs Regarding Pesticides Containing a Single Fluorinated Carbon.
  • Biosynth. (2021, May 18). Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • CSIR IIP. Laboratory Chemical Waste Management.
  • Farella Braun + Martel LLP. (2025, December 1). EPA's New Webpage States that Pesticides Containing a Single Fluorinated Compound Do Not Contain PFAS.
  • California Department of Industrial Relations. California Code of Regulations, Title 8, Section 5194. Hazard Communication.
  • Fisher Scientific. (2023, October 6). SAFETY DATA SHEET: 3,5-Dimethyl-1H-pyrazole-1-acetic acid, 95%.
  • Earthjustice. (2024, October 17). EPA Takes First Steps to Regulate Long-Hidden Source of Toxic PFAS.
  • Sigma-Aldrich. (2025, June 27). SAFETY DATA SHEET.
  • Federal Register. (2024, February 8). Listing of Specific PFAS as Hazardous Constituents.

Sources

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